molecular formula C8H13N3O B11726265 4-(1H-Pyrazol-1-ylmethyl)morpholine

4-(1H-Pyrazol-1-ylmethyl)morpholine

Cat. No.: B11726265
M. Wt: 167.21 g/mol
InChI Key: DEJCEVQWFDETHE-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-ylmethyl)morpholine is a chemical compound of significant interest in research and development, particularly as a versatile synthetic building block. Its structure incorporates two prominent nitrogen-containing heterocycles—morpholine and pyrazole—which are frequently employed in medicinal chemistry and coordination chemistry. Compounds featuring both morpholine and pyrazole motifs have demonstrated a range of potential research applications. Structurally similar molecules have been investigated for their anti-inflammatory properties, with some analogues shown to inhibit nitric oxide production in lipopolysaccharide-induced microglial cells, suggesting value in neuroinflammation research . Other research avenues for this chemical class include the development of vasorelaxant agents and the synthesis of novel ligands for metal complexes . The morpholine ring often contributes to solubility and pharmacokinetic properties, while the pyrazole moiety can serve as a ligand for metal coordination or a key pharmacophore in biologically active molecules . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, cosmetic, or household purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(pyrazol-1-ylmethyl)morpholine

InChI

InChI=1S/C8H13N3O/c1-2-9-11(3-1)8-10-4-6-12-7-5-10/h1-3H,4-8H2

InChI Key

DEJCEVQWFDETHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C=CC=N2

Origin of Product

United States

Foundational & Exploratory

Introduction: The Imperative for Rigorous Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to the Physicochemical Characterization of N-(Pyrazol-1-ylmethyl)morpholine

Abstract: N-(Pyrazol-1-ylmethyl)morpholine is a heterocyclic compound featuring both a pyrazole and a morpholine moiety, structural motifs of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the in-depth physicochemical characterization of this and other novel chemical entities. As detailed public data on this specific molecule is limited, this document serves as a master template, outlining authoritative, field-proven protocols for determining the critical parameters that govern a compound's behavior in a pharmaceutical context. We present step-by-step methodologies for elucidating key properties including melting point, aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogD), alongside protocols for ensuring chemical stability. Each section explains the causality behind experimental choices and provides a self-validating system for generating trustworthy and reproducible data.

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—are not mere data points; they are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

N-(Pyrazol-1-ylmethyl)morpholine combines two key heterocyclic scaffolds. Pyrazole derivatives are foundational to numerous drugs, recognized for their diverse biological activities.[1] Morpholine is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacological properties.[2] The combination of these rings presents a scaffold with significant therapeutic potential, yet its behavior is dictated by the precise physicochemical landscape that this guide will equip researchers to map.

This document provides the essential experimental workflows to generate a complete physicochemical datasheet for N-(Pyrazol-1-ylmethyl)morpholine, establishing a foundation for all subsequent stages of drug development.

Molecular Identity and Core Properties

Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule. This data serves as the reference point for all subsequent measurements.

PropertyDataSource
IUPAC Name 4-(1H-pyrazol-1-ylmethyl)morpholine-
Molecular Formula C8H13N3O-
Molecular Weight 167.21 g/mol [3]
Canonical SMILES C1COCCN1CN2C=CN=C2-
InChIKey ULVHIXRISPYXRG-UHFFFAOYSA-N-
Physical Form White to Off-White Solid (Predicted)

Melting Point Determination: A Primary Indicator of Purity and Stability

Expertise & Causality: The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound.[4] It provides a rapid assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[5] This parameter is also critical for downstream formulation and stability assessments, as it relates to lattice energy and physical stability. The capillary method is the standard pharmacopeial technique, valued for its simplicity and accuracy.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol details the use of a modern digital melting point apparatus, which offers precise temperature control and automated detection.[6]

  • Sample Preparation:

    • Ensure the N-(Pyrazol-1-ylmethyl)morpholine sample is completely dry and homogenous. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]

    • Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[4]

    • Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-4 mm.[7]

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

    • Rapid Preliminary Scan: If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20°C/min) to determine a rough melting range. A fresh sample must be used for the precise determination.[4]

    • Precise Measurement: For an accurate measurement, set the starting temperature to at least 20°C below the approximate melting point found in the preliminary scan.[8]

    • Set the heating ramp rate to 1°C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid becomes visible (T1).

    • Record the temperature at which the last solid crystal melts completely (T2).

    • The melting point is reported as the range T1 - T2.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Instrumental Analysis p1 Dry & Grind Sample p2 Load Capillary Tube (2-4 mm) p1->p2 Pack Firmly m1 Insert Capillary into Apparatus p2->m1 m2 Set Start Temp (20°C below est.) m1->m2 m3 Set Ramp Rate (1°C/min) m2->m3 m4 Observe & Record T1 (First Droplet) m3->m4 m5 Observe & Record T2 (All Liquid) m4->m5 result Report Melting Range (T1 - T2) m5->result G cluster_prep Equilibrium Setup cluster_analysis Analysis p1 Add Excess Compound to Water (Triplicate) p2 Seal & Agitate at 20°C p1->p2 p3 Sample Periodically (24, 48, 72h) p2->p3 a1 Centrifuge at 20°C to Separate Phases p3->a1 decision Are last 3 measurements within 5%? p3->decision a2 Collect Aqueous Supernatant a1->a2 a3 Quantify Concentration via HPLC-UV a2->a3 result Report Solubility (e.g., mg/L) a3->result decision->p2 No decision->result Yes G cluster_setup Preparation & Setup cluster_titration Titration cluster_analysis Data Analysis s1 Calibrate pH Meter (3 Buffers) s2 Prepare Analyte Solution (1-10 mM in 0.15M KCl) s1->s2 s3 Purge with N2 to Remove CO2 s2->s3 t1 Add Incremental Volume of 0.1M HCl s3->t1 t2 Record Stabilized pH Reading t1->t2 d1 Plot pH vs. Titrant Volume t2->d1 d2 Calculate 1st & 2nd Derivatives d1->d2 d3 Identify Half-Equivalence Points d2->d3 result Determine pKa Values d3->result G cluster_prep Preparation cluster_partition Equilibration cluster_analysis Analysis & Calculation p1 Pre-saturate n-Octanol & pH 7.4 PBS p2 Add Compound to Biphasic System p1->p2 e1 Shake Vigorously (1-3h) p2->e1 e2 Centrifuge to Separate Phases e1->e2 a1 Sample Aqueous & Organic Phases e2->a1 a2 Quantify [C] via LC-MS a1->a2 a3 Calculate D = [C]oct / [C]aq a2->a3 a4 Calculate LogD = log10(D) a3->a4 result Report LogD at pH 7.4 a4->result

Sources

Engineering Pyrazole-Morpholine Mannich Base Derivatives: Synthesis, Pharmacological Profiling, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mannich reaction is a cornerstone of modern medicinal chemistry, enabling the late-stage functionalization and hybridization of complex pharmacophores[1]. Among the most promising scaffolds emerging from this methodology are pyrazole-morpholine Mannich base derivatives. By coupling the versatile pyrazole ring—a privileged structure known for its robust hydrogen-bonding capabilities—with the solubilizing morpholine moiety via an aminomethyl linker, researchers have unlocked highly potent, bioavailable molecules. These derivatives exhibit profound efficacy across multiple therapeutic domains, functioning as targeted anticancer agents (e.g., VEGFR2/CDK-2 dual inhibitors)[2], highly selective anti-inflammatory compounds[3], and broad-spectrum antimicrobial agents[4].

Chemical Rationale & Structural Biology

The design of pyrazole-morpholine Mannich bases is deeply rooted in the "mixed pharmacophore" theory, which aims to synergize the biological activities of distinct functional groups[2].

  • The Pyrazole Core: The pyrazole nucleus acts as a bioisostere for various aromatic rings and mimics the adenine nucleus of ATP. This structural mimicry allows it to anchor deeply within the ATP-binding clefts of target kinases, such as VEGFR2 and CDK-2, making it an exceptional scaffold for oncology[2].

  • The Morpholine Moiety: The incorporation of a morpholine ring serves a critical dual purpose. Pharmacodynamically, its oxygen atom acts as a hydrogen-bond acceptor, interacting with solvent-exposed regions of target proteins. Pharmacokinetically, it significantly modulates the molecule's

    
     and lipophilicity (
    
    
    
    ), enhancing aqueous solubility and cellular permeability compared to highly lipophilic, unfunctionalized precursors[1].
  • The Mannich Base Linker (-CH₂-N-): This flexible aminomethyl bridge not only links the two pharmacophores but also introduces a protonatable nitrogen atom. In physiological conditions, this can form salt bridges with acidic residues in target receptors or act as a prodrug linker that undergoes controlled cleavage in specific tumor microenvironments[1].

Synthetic Methodologies & Workflows

The synthesis of these derivatives relies on a multicomponent Mannich condensation. The choice of a secondary amine like morpholine is highly intentional; it prevents the formation of complex, over-alkylated mixtures that often plague reactions utilizing primary amines[1].

Protocol: Synthesis of Pyrazole-Morpholine Mannich Bases

This self-validating protocol is adapted from standard methodologies for synthesizing pyrazolone-phosphonate Mannich bases and azo-pyrazole derivatives[4],[2].

Step 1: Reagent Preparation & Solubilization

  • Action: Dissolve the pyrazole derivative (e.g., 10 mmol) and morpholine (15 mmol) in a co-solvent system of water and N,N-Dimethylformamide (DMF) (approx. 20 mL)[4]. Alternatively, ethanol can be used for specific azo-pyrazoles[2].

  • Causality: DMF or ethanol ensures the complete dissolution of the hydrophobic pyrazole core, while water facilitates the subsequent reaction with aqueous formaldehyde. Using a slight molar excess of morpholine drives the equilibrium toward the intermediate iminium ion.

Step 2: Iminium Ion Generation (Ice Bath)

  • Action: Cool the mixture to 0–5°C. Dropwise, add an aqueous solution of formaldehyde (37%, 10-15 mmol)[4].

  • Causality: Formaldehyde and morpholine rapidly condense to form a highly electrophilic iminium ion. The ice bath is critical to control the exothermic nature of this condensation and prevent the volatilization of formaldehyde, ensuring stoichiometric fidelity.

Step 3: Nucleophilic Attack & Maturation

  • Action: Stir the reaction mixture for 2 hours under cold conditions, then allow it to warm and stir at room temperature for 24 hours[4],[2].

  • Causality: The acidic C-H or N-H of the pyrazole core nucleophilically attacks the iminium ion. The extended room-temperature maturation ensures complete conversion to the thermodynamically stable Mannich base.

Step 4: Validation & Purification

  • Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a cyclohexane:ethyl acetate (7:3) mobile phase[4]. Once complete, filter the precipitated product and recrystallize from hot ethanol[2].

  • Causality: TLC provides real-time validation of starting material consumption. Recrystallization exploits the differential solubility of the Mannich base versus unreacted morpholine/formaldehyde, yielding analytically pure crystals suitable for in vitro biological assays.

SyntheticWorkflow Aldehyde Formaldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine Morpholine (Sec. Amine) Amine->Iminium Product Pyrazole-Morpholine Mannich Base Iminium->Product Mannich Reaction Pyrazole Pyrazole Core (Nucleophile) Pyrazole->Product Acidic C-H/N-H Attack

Synthetic workflow of Pyrazole-Morpholine Mannich bases via iminium ion intermediate.

Pharmacological Profiling & Quantitative Data

The hybridization of these moieties yields compounds with exceptional polypharmacology, spanning oncology, immunology, and infectious diseases.

  • Anticancer Activity (Liver Cancer): Derivatives such as "Compound 6b" (an azo-pyrazole morpholine Mannich base) have demonstrated potent cytotoxicity against HepG2 liver cancer cells. Compound 6b acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), outperforming standard clinical drugs like Sorafenib and Roscovitine[2].

  • Anti-inflammatory Activity: Bis-Mannich base derivatives of curcumin pyrazole have been synthesized to combat inflammation. The morpholine-substituted derivative "Compound 2a" exhibited highly selective Cyclooxygenase-2 (COX-2) inhibition, significantly outperforming diclofenac sodium in protein denaturation assays[3].

Table 1: Quantitative Pharmacological Profile of Key Derivatives
Compound / ScaffoldTarget / AssayKey Structural FeaturesIC₅₀ / Efficacy ValueReference
Compound 6b HepG2 CytotoxicityPyrazole, Morpholine, Azo-linkage2.52 µM[2]
Compound 6b VEGFR2 InhibitionPyrazole, Morpholine, Azo-linkage0.20 µM[2]
Compound 6b CDK-2 InhibitionPyrazole, Morpholine, Azo-linkage0.458 µM[2]
Compound 2a COX-2 Inhibition (Anti-inflammatory)Curcumin Pyrazole, Bis-Mannich Morpholine0.506 µM[3]
Pyrazole-Phosphonate Antimicrobial (B. subtilis)Pyrazole-5-One, Phosphonate, MorpholineSignificant Zone of Inhibition[4]

Mechanistic Pathways

The dual inhibition of VEGFR2 and CDK-2 by pyrazole-morpholine Mannich bases represents a highly synergistic approach to oncology. By competitively binding to the ATP pocket of VEGFR2, the compounds starve the tumor of necessary blood supply (anti-angiogenesis). Simultaneously, CDK-2 inhibition arrests the cell cycle at the S-phase. This dual blockade creates a catastrophic cellular environment for HepG2 cells, dramatically increasing the total cell population undergoing apoptosis (up to 42.9% for Compound 6b compared to a mere 0.95% in untreated controls)[2].

Mechanism cluster_Kinases Target Kinases (ATP Pocket) Drug Compound 6b (Mannich Base) VEGFR2 VEGFR2 Drug->VEGFR2 Competitive Binding CDK2 CDK-2 Drug->CDK2 Competitive Binding Effect1 Inhibition of Angiogenesis VEGFR2->Effect1 Pathway Blockade Effect2 S-Phase Cell Cycle Arrest CDK2->Effect2 Pathway Blockade Outcome Apoptosis in HepG2 Cells Effect1->Outcome Synergistic Effect2->Outcome Synergistic

Dual VEGFR2/CDK-2 inhibition pathway and apoptosis induction by Compound 6b.

Conclusion

The strategic integration of pyrazole and morpholine via a Mannich base linkage yields a versatile, drug-like scaffold capable of addressing complex, multi-factorial diseases. By fine-tuning the electronic and steric properties of the aminomethyl linker, researchers can continue to develop highly selective kinase inhibitors and anti-inflammatory agents with optimized pharmacokinetic profiles.

References

  • [4] Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Open Pharmaceutical Sciences Journal.[Link]

  • [1] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC).[Link]

  • [2] Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry.[Link]

  • [3] Bis-Mannich Base derivatives of Curcumin Pyrazole: Synthesis and its Anti-inflammatory Study In-vitro and In-Silico. Research Journal of Pharmacy and Technology.[Link]

Sources

The Bioactivity Profile of N-Linked Pyrazole Morpholine Compounds: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of N-linked pyrazole and morpholine moieties into a single molecular scaffold represents a sophisticated strategy in modern medicinal chemistry. This hybrid pharmacophore effectively balances potent target engagement—particularly within the ATP-binding pockets of kinases—with favorable pharmacokinetic properties. This technical guide explores the structural rationale, primary bioactivities, mechanistic pathways, and self-validating experimental protocols required to evaluate N-linked pyrazole morpholine derivatives in preclinical drug discovery.

Structural Rationale & ADMET Profiling

The design of bioactive molecules requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADMET). The pairing of N-linked pyrazoles with morpholine rings is a deliberate choice driven by the following structural causalities:

  • The N-Linked Pyrazole Core: Pyrazoles are nitrogen-rich heterocycles that act as excellent hydrogen-bond donors and acceptors, making them ideal for anchoring compounds into the hinge region of target kinases. However, electron-rich N-arylpyrazoles are highly susceptible to cytochrome P450-mediated oxidation. This metabolic liability can lead to the formation of reactive paraquinoneimine or pyrazoleiminium species, which covalently bind to off-target proteins and induce hepatotoxicity[1].

  • The Morpholine Modulator: To counterbalance the lipophilicity and potential metabolic instability of the pyrazole core, a morpholine ring is frequently appended. The morpholine oxygen acts as a weak base (calculated pKa ~7.0–7.4), ensuring the molecule is partially protonated at physiological pH (7.4)[1]. This targeted protonation dramatically enhances aqueous solubility and intestinal permeability, improving oral exposure without the need for complex, lipid-based formulations[2].

Primary Pharmacological Targets: Kinase Inhibition

N-linked pyrazole morpholine compounds have demonstrated profound efficacy as selective kinase inhibitors, most notably against the Janus kinase (JAK) family. Overactivation of the JAK/STAT pathway is a primary driver in various hematological malignancies and autoimmune disorders.

Recent structural optimizations have yielded quinoxalinone-containing pyrazole morpholine derivatives, such as the compound ST4j and the derivative NVP-BSK805 , which exhibit extraordinary potency[3],[4].

Quantitative Bioactivity Summary
Compound / ScaffoldPrimary Target / AssayActivity Level (IC50)Biological Effect
ST4j (Quinoxalinone-pyrazole)JAK2 Kinase13.00 ± 1.31 nMComplete abolition of Y1007/1008 phosphorylation[4].
ST4j (Quinoxalinone-pyrazole)JAK3 Kinase14.86 ± 1.29 nMHigh selectivity over other kinase families[4].
ST4j (Cell-based)TF1 Leukemia Cells15.53 ± 0.82 μMDose-dependent apoptosis induction[4].
NVP-BSK805 derivativeJAK2 (SET-2 cells)PotentApoptosis in human megakaryoblastic cells[3].

Mechanistic Pathway: JAK2/STAT5 Axis Inhibition

The primary mechanism of action for these compounds involves the competitive inhibition of the JAK2 ATP-binding site. By binding to JAK2, the pyrazole morpholine inhibitor prevents the enzyme's autophosphorylation. Consequently, the downstream substrate, STAT5, cannot be phosphorylated at tyrosine residue Y694[4].

Without phosphorylation, STAT5 fails to dimerize and translocate to the nucleus, halting the transcription of survival genes. This signaling blockade triggers the cleavage and activation of Caspase 3 and 7, ultimately driving the malignant cell into apoptosis in a time- and dose-dependent manner[4].

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Autophosphorylation (Target Node) Receptor->JAK2 STAT5 STAT5 Phosphorylation (Y694) JAK2->STAT5 Transcription Survival Gene Transcription STAT5->Transcription Apoptosis Apoptosis Induction (Caspase 3/7) Transcription->Apoptosis Blocked Inhibitor N-linked Pyrazole Morpholine Inhibitor Inhibitor->JAK2 Inhibits

Fig 1: Mechanism of JAK2/STAT5 pathway inhibition by pyrazole morpholine compounds.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of N-linked pyrazole morpholine compounds must utilize self-validating assay systems. Below are the standard operating procedures for biochemical and cellular evaluation.

Protocol A: Self-Validating Biochemical Kinase Assay (TR-FRET)

Purpose: To quantify the direct IC50 of the compound against isolated JAK2 kinase while ruling out false positives caused by colloidal aggregation.

  • Reagent Preparation: Prepare a master mix containing recombinant JAK2 enzyme, ATP (at the Km value to ensure competitive inhibition dynamics), and a fluorescently labeled peptide substrate.

  • Self-Validation Checkpoint (Detergent Control): Split the assay into two parallel conditions: Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100). Causality: Highly lipophilic pyrazoles can form colloidal aggregates that non-specifically sequester enzymes. Triton X-100 disrupts these aggregates. If the IC50 shifts by >3-fold in Buffer B, the compound is flagged as a promiscuous aggregator.

  • Compound Addition: Dispense the pyrazole morpholine compounds in a 10-point dose-response curve (e.g., 0.1 nM to 10 μM) using acoustic liquid handling to minimize solvent (DMSO) effects.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET introduces a time delay before reading emission, completely eliminating interference from the auto-fluorescence commonly exhibited by multi-ring heterocyclic compounds.

Protocol B: Cell-Based Apoptosis Evaluation (Flow Cytometry)

Purpose: To verify that target inhibition translates to the desired phenotypic outcome (apoptosis) in living cells.

  • Cell Culture: Culture TF1 or SET-2 leukemia cells (which overexpress JAK2)[4] in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment & Positive Control: Treat cells with the test compound at IC25, IC50, and IC75 concentrations for 24, 48, and 72 hours. Self-Validation Checkpoint: Always include a clinical-grade inhibitor (e.g., Ruxolitinib or Tofacitinib) as a positive control[4].

  • Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze via flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). If a compound induces a massive spike in PI+ cells without an Annexin V+ intermediate, it is causing direct chemical toxicity rather than target-mediated apoptosis, necessitating a structural redesign.

Workflow Synthesis Compound Synthesis Kinase Biochemical Kinase Assay Synthesis->Kinase Cell Cell Viability & Apoptosis Kinase->Cell IC50 < 50nM ADMET ADMET & Microsomal Stability Cell->ADMET Confirmed ADMET->Synthesis Reactive Metabolites Lead Lead Optimization ADMET->Lead High Stability

Fig 2: Self-validating screening workflow for pyrazole morpholine hit-to-lead optimization.

Emerging Bioactivities

Beyond oncology and kinase inhibition, the pyrazole-morpholine scaffold is highly versatile:

  • Anti-inflammatory Agents: Pyrazole-containing chalcones and pyridine-3-carbonitriles featuring morpholine rings have been synthesized and evaluated in vivo. Specific derivatives featuring para-methoxy substituents on the pyrazole phenyl ring exhibited anti-inflammatory activity comparable to the standard drug diclofenac[5].

  • Antimicrobial Activity: Novel Schiff bases combining 1,3-diphenyl-1H-pyrazole with morpholin-3-one derivatives have demonstrated remarkable antibacterial activity, particularly against Gram-positive Staphylococcus aureus, highlighting the scaffold's potential in combating drug-resistant pathogens[6].

References

  • Source: ACS Omega (via NIH / PMC)
  • Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds Source: ACS Omega URL
  • Title: Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: ACS Publications URL
  • Title: The Medicinal Chemist's Guide to Solving ADMET Challenges Source: National Academic Digital Library of Ethiopia URL
  • Title: Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity Source: Oriental Journal of Chemistry URL
  • Title: Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)

Sources

An In-Depth Technical Guide to the Determination and Interpretation of the Solubility of 4-(1H-Pyrazol-1-ylmethyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals focused on understanding the solubility characteristics of 4-(1H-Pyrazol-1-ylmethyl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document outlines the authoritative methodologies for its determination, the theoretical principles governing its behavior, and the practical application of the resulting data. We will detail the gold-standard isothermal shake-flask method, discuss the thermodynamic underpinnings of solubility, and provide insights into interpreting solubility profiles for rational solvent selection in process chemistry and formulation development.

Part 1: The Strategic Importance of Solubility in Drug Development

Why Solubility is a Critical Quality Attribute

In pharmaceutical sciences, solubility is a foundational physicochemical property that dictates the developability and therapeutic efficacy of a drug candidate.[3][4] Poor aqueous solubility is a primary reason for the failure of promising compounds, as it often leads to low and erratic absorption, poor bioavailability, and challenges in developing viable dosage forms.[1][3] Consequently, understanding the solubility of a molecule like 4-(1H-Pyrazol-1-ylmethyl)morpholine in a wide range of organic solvents is paramount for several key stages of development:

  • Process Chemistry: Rational selection of solvents is crucial for reaction optimization, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.[5]

  • Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for creating stable and effective drug products, whether for oral, parenteral, or topical delivery.[6]

  • Preclinical Assessment: Early solubility testing helps in identifying potential liabilities, allowing for early intervention through salt formation, polymorph screening, or other solubility enhancement techniques.[2][6]

The 4-(1H-Pyrazol-1-ylmethyl)morpholine Scaffold

The target molecule combines two heterocycles of high value in medicinal chemistry. The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure found in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[7] The morpholine moiety is a saturated heterocycle containing both ether and amine functionalities.[8] It is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacological profile.[9][10] The combination of the aromatic, hydrogen-bond-donating/accepting pyrazole and the polar, flexible morpholine suggests a complex and interesting solubility profile that warrants rigorous experimental investigation.

Part 2: A Practical Guide to Experimental Solubility Determination

While various high-throughput methods exist for early-stage screening, the gold standard for obtaining definitive thermodynamic solubility data is the isothermal saturation or "shake-flask" method.[11] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

The Isothermal Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached.

Causality Behind Experimental Choices:

  • Excess Solid: The addition of an excess of the solid compound is critical. It ensures that the solvent becomes saturated and that an equilibrium is established between the dissolved and undissolved states. This is the fundamental principle of measuring thermodynamic solubility.[11]

  • Isothermal Conditions: Temperature is a critical variable affecting solubility. Maintaining a constant temperature with a calibrated water bath or incubator is essential for reproducibility and accuracy. The van't Hoff equation describes the relationship between temperature and the equilibrium constant (solubility).[12]

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This time can vary significantly between solute-solvent systems and must be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours and confirming that the concentration no longer changes).

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the temperature or causing precipitation. Filtration through a sub-micron filter (e.g., 0.22 µm PTFE) is standard practice.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 4-(1H-Pyrazol-1-ylmethyl)morpholine to a series of vials, each containing a precisely measured volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest within the isothermal bath for at least 30 minutes to permit the undissolved solid to settle.

  • Sampling: Carefully draw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step must be performed quickly to prevent temperature changes that could induce precipitation.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

    • Alternatively, dilute the saturated solution with a suitable mobile phase and quantify the concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, referencing a standard calibration curve.[11]

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in isothermal shaker bath prep2->equil1 equil2 Agitate for 72h at constant T equil1->equil2 sep1 Allow solids to settle equil2->sep1 sep2 Withdraw supernatant with pre-warmed syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant_choice Choose Method sep3->quant_choice quant1 Gravimetric Analysis (Evaporate solvent) result Solubility Data (mol/L, g/100mL, x) quant1->result quant2 Instrumental Analysis (e.g., HPLC) quant2->result quant_choice->quant1 quant_choice->quant2

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Part 3: Theoretical Framework of Solubility

A deep understanding of solubility requires moving beyond empirical data to the underlying thermodynamic principles. The general rule of "like dissolves like" provides a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[13]

Thermodynamics of Dissolution

Solubility is an equilibrium process governed by the Gibbs free energy of solution (ΔG_sol). Dissolution occurs spontaneously when ΔG_sol is negative. This is defined by the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is typically positive as the dissolved molecules are more disordered than in the crystal lattice.

The solubility of a solid in a liquid can be predicted by considering the thermodynamic cycle involving the solid's crystal lattice energy and the solvation energy of the molecule.[12][14]

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors S1 Crystal Lattice Energy (Melting Point) Result Equilibrium Solubility S1->Result S2 Molecular Size & Shape S2->Result S3 Polarity / H-Bonding (Pyrazole N-H, Morpholine O) S3->Result V1 Polarity / Dielectric Constant V1->Result V2 H-Bonding Capacity (Donor/Acceptor) V2->Result V3 Cohesive Energy Density V3->Result E1 Temperature E1->Result E2 Pressure (minor for solids) E2->Result

Caption: Key Factors Governing the Solubility of a Solid in a Liquid.

For 4-(1H-Pyrazol-1-ylmethyl)morpholine, the pyrazole ring's N-H group can act as a hydrogen bond donor, while the pyridine-like nitrogen and the morpholine's oxygen and nitrogen atoms can act as hydrogen bond acceptors. This complex functionality suggests that solubility will be highest in polar, protic solvents (like ethanol) or polar, aprotic solvents with strong hydrogen bond accepting capabilities (like DMSO or acetone). Conversely, solubility is expected to be low in nonpolar solvents like hexane.

Part 4: Data Presentation and Application

Once determined, the solubility data should be presented in a clear and comparative format.

Tabulating Solubility Data

A well-structured table is the most effective way to summarize the quantitative results. This allows for easy comparison across different solvents and temperatures.

Table 1: Template for Reporting Experimental Solubility of 4-(1H-Pyrazol-1-ylmethyl)morpholine at 298.15 K (25 °C)

SolventSolvent Polarity IndexSolubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Hexane0.1Experimental ValueCalculated ValueCalculated Value
Toluene2.4Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated ValueCalculated Value
Acetone5.1Experimental ValueCalculated ValueCalculated Value
Ethanol5.2Experimental ValueCalculated ValueCalculated Value
Methanol6.6Experimental ValueCalculated ValueCalculated Value
Water10.2Experimental ValueCalculated ValueCalculated Value
Practical Application of Data
  • Crystallization Solvent Selection: A good crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data table allows for the rapid identification of potential solvent/anti-solvent systems for effective purification.

  • Formulation Strategy: For liquid formulations, solvents in which the compound shows high solubility would be prioritized. For poorly soluble compounds, this data is the first step toward exploring enabling technologies like amorphous solid dispersions or lipid-based formulations.[4]

  • Building Predictive Models: This high-quality experimental data can serve as a training set for developing Quantitative Structure-Property Relationship (QSPR) models, which can then be used to predict the solubility of related analogues, accelerating future discovery efforts.[15][16]

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharma Web.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
  • Improving solubility and accelerating drug development. Veranova.
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.
  • Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net.
  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate.
  • Solubility Testing of Organic Compounds. Scribd.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry.
  • (PDF) Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods... ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • 4-(1H-pyrazol-4-ylcarbonyl)morpholine. Fluorochem.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Morpholine. Sciencemadness Wiki.

Sources

The Pivotal Role and Latent Reactivity of the Methylene Bridge in N-Substituted Pyrazoles: A Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The N-substituted pyrazole motif is a cornerstone of modern medicinal chemistry and materials science, celebrated for its metabolic stability and versatile coordination properties.[1] Often, the substituents at the N-1 position are not mere passive appendages but active participants in the molecule's overall chemical behavior. This is particularly true for N-substituents bearing a methylene (-CH₂-) group directly attached to the pyrazole nitrogen. This methylene bridge, frequently perceived as a simple linker, harbors a nuanced and exploitable reactivity. Its protons exhibit a heightened acidity due to the electronic influence of the adjacent pyrazole ring, rendering it susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the methylene bridge's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles and stereochemical factors that govern its transformations. We will dissect key reaction classes—including deprotonation-alkylation, oxidation, and condensation—providing field-proven protocols and mechanistic insights to empower researchers in drug development and materials science to harness the full synthetic potential of this critical functional group.

The Electronic Landscape of the Methylene Bridge

The reactivity of the methylene bridge is fundamentally dictated by the electronic nature of the N-substituted pyrazole ring. The pyrazole ring itself is an electron-rich heterocyclic system, but the two adjacent nitrogen atoms create a complex electronic environment.[2] The sp²-hybridized nitrogen at the N-2 position is basic, while the pyrrole-like nitrogen at N-1, to which the methylene bridge is attached, influences the acidity of the adjacent C-H bonds.[3][4]

The N-1 nitrogen atom withdraws electron density from the attached methylene group via an inductive effect (-I), thereby increasing the acidity of the methylene protons. This effect makes the methylene bridge a "soft" carbon acid, readily deprotonated by moderately strong bases.

Figure 1: Key electronic factors governing the acidity and reactivity of the pyrazole N-1 methylene bridge.

The stability of the resulting carbanion is a crucial factor. If the 'R' group attached to the methylene is electron-withdrawing (e.g., another pyrazole ring, an aryl group, or a carbonyl), it can further stabilize the negative charge through resonance, significantly lowering the pKa of the methylene protons and facilitating a wider range of subsequent reactions.

Core Reactivity: Condensation and Bis-Pyrazole Formation

One of the most well-documented and synthetically useful reactions involving the methylene bridge is its participation in condensation reactions, particularly with aldehydes. This reactivity is especially prominent in systems like 3-methyl-1-phenyl-5-pyrazolone, where the C-4 position is an active methylene group flanked by two carbonyls (in its keto-enol tautomeric form), making it highly acidic and reactive.

The Knoevenagel-type condensation of two equivalents of a pyrazolone with an aldehyde provides a straightforward and high-yielding route to 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). These bis-heterocyclic structures are of significant interest in medicinal chemistry for their antioxidant and anticancer properties.[5]

Mechanistic Pathway: Knoevenagel Condensation

The reaction proceeds through a well-established pathway involving base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

Start Pyrazolone + Aldehyde Deprotonation Deprotonation of Active Methylene (C4) Start:e->Deprotonation:w 1. Base Base Catalyst (e.g., NaOAc) Base->Deprotonation Carbanion Nucleophilic Pyrazole Carbanion Deprotonation->Carbanion Attack Nucleophilic Attack on Aldehyde Carbanion->Attack 2. Intermediate Aldol-type Adduct Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration 3. Product1 Intermediate Alkene Dehydration->Product1 Michael Michael Addition of 2nd Pyrazolone Product1->Michael 4. FinalProduct 4,4'-(Arylmethylene) bis(pyrazol-5-ol) Michael->FinalProduct

Caption: Workflow for the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) via condensation.

Field-Proven Protocol: Synthesis of 4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol is adapted from a high-yielding, room-temperature synthesis, demonstrating the practical application of the principles discussed.[5]

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol)

  • 4-hydroxybenzaldehyde (1.0 mmol)

  • Sodium Acetate (CH₃COONa) (3.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add sodium acetate (3.0 mmol) to the solution. The choice of a mild base like sodium acetate is critical; it is strong enough to catalyze the reaction without promoting unwanted side reactions.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product, 4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), is typically obtained in high purity without the need for column chromatography.[5]

Self-Validation: The success of this protocol is validated by the high yield and purity of the product, which can be confirmed by melting point analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR). For the title compound, characteristic ¹H-NMR signals include a singlet for the methine proton around 4.84 ppm and a singlet for the phenolic -OH around 9.17 ppm (in DMSO-d6).[5]

Oxidation of the Methylene Bridge

The methylene bridge can be oxidized to a carbonyl group, transforming a flexible linker into a rigid and conjugated ketone. This transformation is highly valuable as it introduces a new reactive site and significantly alters the electronic and conformational properties of the molecule. Carbonyl-bridged bis-pyrazoles are important scaffolds in their own right, with documented biological activities.[6]

Oxidation can also be the first step in more complex transformations. For instance, the oxidation of benzhydryl-substituted pyrazoles (containing a -CH(Ar)₂ bridge) can lead to stable benzopyrano[4,3-c]pyrazoles, which are precursors to cationic dyes.[7]

Experimental Protocol: Oxidation using p-Chloranil

This protocol describes the oxidation of a diarylmethyl group adjacent to a pyrazole ring, demonstrating a method applicable to methylene bridges, particularly when activated.[7]

Materials:

  • Substituted 3-(diarylmethyl)pyrazole derivative (1.0 mmol)

  • p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) (1.2 mmol)

  • Methanol (as solvent and reactant)

Procedure:

  • Dissolve the pyrazole starting material (1.0 mmol) in methanol in a suitable flask.

  • Add p-chloranil (1.2 mmol). p-Chloranil is chosen as the oxidant due to its high redox potential, enabling it to accept a hydride from the activated methylene (or methine) position.

  • Reflux the reaction mixture. The heat provides the necessary activation energy for the hydride transfer to occur.

  • The reaction mechanism involves the formation of a pyrylium-type intermediate, which is then trapped by the methanol solvent, leading to the oxidized product.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to isolate the desired oxidized product.

Deprotonation and Functionalization

For N-substituted pyrazoles where the methylene bridge is not flanked by activating groups (e.g., N-alkyl pyrazoles), its reactivity is more subtle but can still be harnessed. The use of strong bases can deprotonate the methylene group to form a nucleophilic carbanion, which can then be trapped with various electrophiles.

This strategy is foundational for introducing diverse functional groups. For example, reacting an N-CH₂CN functionalized pyrazole with an azide ("click reaction") can form an N-methylene-C bridged tetrazole, a method used to create advanced energetic materials.[8] This highlights that the methylene bridge serves as a key handle for elaborate molecular construction.

Representative Data on Methylene Bridge Functionalization

The following table summarizes representative transformations starting from an activated methylene bridge on a pyrazole scaffold, showcasing the versatility of this position.

Starting MaterialReagent(s)Product TypeApplication AreaReference
3-Methyl-1-phenyl-5-pyrazoloneAromatic Aldehyde, NaOAc4,4'-(Arylmethylene)bis(pyrazol-5-ol)Medicinal Chemistry[5]
3-(Diarylmethyl)pyrazole derivativep-Chloranil, MethanolOxidized diarylmethylene derivativeMaterials (Dyes)[7]
N-CH₂CN substituted pyrazoleNaN₃, ZnCl₂ (Click Chemistry)N-Methylene-C bridged pyrazole-tetrazoleEnergetic Materials[8]
3-Amino-5-hydroxy-4-phenylazo-1H-pyrazoleChloroacetyl chlorideN-acylated pyrazoleSynthetic Intermediate[9]

Conclusion and Future Outlook

The methylene bridge in N-substituted pyrazoles is far from an inert spacer. Its reactivity, governed by the electronic properties of the pyrazole ring and adjacent functional groups, provides a powerful platform for molecular diversification. From high-yield condensation reactions forming complex bis-heterocycles to targeted oxidations and deprotonation-alkylation sequences, the methylene bridge is a key strategic element in modern organic synthesis.

For researchers in drug discovery, understanding and exploiting this reactivity allows for the rapid generation of libraries of complex molecules with diverse three-dimensional shapes and pharmacophoric features.[10] For materials scientists, it offers a route to novel dyes, ligands, and energetic materials. Future research will likely focus on developing enantioselective functionalizations of the methylene bridge and exploring its reactivity under photoredox or electrochemical conditions to unlock new, sustainable synthetic pathways.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.Life Chemicals.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.PMC.
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIV
  • N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles.PubMed.
  • Recent advances in carbonyl infused bis-pyrazoles: relevance, synthetic developments and biological significance.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.PMC.
  • Oxidation and ring cleavage reactions of 3-benzhydrylchromones. Generation of triarylmethine cations from methylidenechroman-4-ones and benzopyrano[4,3-c]pyrazoles.ePrints Soton.

Sources

The Strategic Integration of Morpholinomethyl and Pyrazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective, bioavailable small-molecule inhibitors is a central challenge in medicinal chemistry. Over the past two decades, the fusion of the pyrazole core with a morpholinomethyl moiety has emerged as a privileged pharmacophore. This combination synergizes the geometric and electronic properties of a flat, hydrogen-bonding heterocycle with the physicochemical advantages of a basic, solubilizing aliphatic ring.

This technical guide explores the history, chemical rationale, and discovery workflows of morpholinomethyl pyrazole derivatives, highlighting their critical roles as multi-targeted kinase inhibitors and disruptors of complex protein-protein interactions (PPIs).

Chemical Rationale & Pharmacophore Design

The success of the morpholinomethyl pyrazole scaffold is rooted in the complementary physical chemistry of its two components:

  • The Pyrazole Core (The "Warhead"): Pyrazole is a 5-membered, rigid, planar aromatic heterocycle. Its adjacent nitrogen atoms act simultaneously as a hydrogen bond donor and acceptor. In kinase drug discovery, this motif is highly prized for its ability to perfectly mimic the adenine ring of ATP, allowing it to anchor securely to the extended hinge region of kinase active sites [1].

  • The Morpholinomethyl Motif (The "ADME Tuner"): Morpholine is a basic, saturated heterocycle. When attached to the pyrazole via a methylene bridge (

    
    ), it serves multiple causal functions:
    
    • pKa Modulation: The morpholine nitrogen (typically possessing a pKa of ~7.5–8.0 in this context) is partially protonated at physiological pH, drastically improving aqueous solubility.

    • Solvent Channel Projection: In structure-based drug design (SBDD), the morpholinomethyl group is deliberately vectored toward the solvent-exposed regions of the target protein. This minimizes steric clashes within the binding pocket while reducing lipophilicity (LogD).

    • Reducing Plasma Protein Binding (PPB): By increasing the polar surface area and introducing a basic center, the morpholinomethyl group prevents the molecule from becoming non-specifically sequestered by human serum albumin, thereby increasing the free fraction of the drug in systemic circulation [2].

Case Study 1: Fragment-Based Discovery of AT9283 (Kinase Inhibitor)

One of the most prominent historical examples of this scaffold is AT9283 , a multi-targeted kinase inhibitor (Aurora A/B, JAK2, Abl) discovered by Astex Therapeutics[1].

Traditional High-Throughput Screening (HTS) often yields large, lipophilic hits with poor ligand efficiency. To circumvent this, researchers utilized Fragment-Based Drug Discovery (FBDD) . The initial hit was a simple, low-molecular-weight pyrazole-benzimidazole fragment. While it possessed excellent ligand efficiency and anchored perfectly to the Aurora A hinge region, it lacked cellular potency and suffered from >99% plasma protein binding due to its high lipophilicity[2].

The Causal Optimization: Researchers replaced a suboptimal benzamide linker with a urea linker to twist the molecular conformation, and critically, introduced a morpholinomethyl group to the benzimidazole-pyrazole core. This specific structural choice projected the morpholine ring directly into the solvent channel. The result was AT9283: a compound with an IC


 of ~3 nM against Aurora A/B, high aqueous solubility, and robust in vivo efficacy in mouse xenograft models [1].

FBDD_Workflow N1 Fragment Library Screening N2 X-Ray Crystallography (Soakable Crystals) N1->N2 Low Affinity N3 Hit Identification (Pyrazole Core) N2->N3 Binding Mode N4 Structure-Guided Optimization N3->N4 Vector Growth N5 Morpholinomethyl Integration N4->N5 ADME Tuning N6 Clinical Candidate (AT9283) N5->N6 In Vivo Efficacy

Caption: FBDD workflow illustrating the causal progression from fragment screening to AT9283 discovery.

Case Study 2: Disrupting Protein-Protein Interactions (APC-Asef)

Beyond ATP-competitive kinase inhibition, morpholinomethyl pyrazoles have proven highly effective in disrupting "undruggable" Protein-Protein Interactions (PPIs).

In colorectal cancer (CRC), truncated Adenomatous Polyposis Coli (APC) proteins constitutively bind to and activate Asef (a Rho guanine nucleotide exchange factor). This APC-Asef complex hyperactivates Cdc42, driving tumor cell migration and metastasis [3].

Through virtual screening and molecular docking, researchers at Nanjing University identified a dihydropyrazole core capable of binding the APC-Asef interface. To optimize the compound, a morpholine moiety was integrated (yielding Compound 7g ). The morpholine group was causally selected to form critical hydrogen bonds with solvent-exposed residues on Asef, sterically locking the interface and preventing APC from binding. Compound 7g exhibited an exceptional IC


 of 0.10 μM against HCT116 CRC cells, outperforming standard therapies like Regorafenib [4].

APCAsef_Pathway N1 Truncated APC (Colorectal Cancer) N3 APC-Asef Complex (Constitutively Active) N1->N3 N2 Asef (Rho GEF) N2->N3 N4 Cdc42 Activation N3->N4 GEF Activity N5 Tumor Cell Migration & Metastasis N4->N5 Cytoskeleton Reorganization Inhibitor Morpholinomethyl Pyrazole (Compound 7g) Inhibitor->N3 Steric Blockade

Caption: The APC-Asef signaling pathway and its targeted disruption by morpholinomethyl pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the discovery of these derivatives relies on self-validating assay systems. Below are the standard methodologies used to validate both target engagement and phenotypic causality.

Protocol A: X-Ray Crystallography-Driven Fragment Soaking (FBDD)

Purpose: To definitively prove that the pyrazole fragment binds to the intended target site before chemical optimization.

  • Protein Crystallization: Generate high-resolution, soakable apo-crystals of the target kinase (e.g., Aurora A) using vapor diffusion. Causality: Soakable crystals allow the introduction of ligands without disrupting the crystal lattice, preventing false negatives caused by conformational collapse.

  • High-Concentration Soaking: Immerse the crystal in a mother liquor containing 10–50 mM of the pyrazole fragment for 2–24 hours. Causality: Fragments have low intrinsic affinity (high

    
    M to mM 
    
    
    
    ). High concentrations drive the binding equilibrium forward to ensure site occupancy.
  • Diffraction & Electron Density Mapping: Collect X-ray diffraction data and solve the structure using molecular replacement.

  • Validation: If continuous electron density is observed in the hinge region, the hit is validated. The morpholinomethyl vector is then computationally modeled into the solvent channel before physical synthesis.

Protocol B: Fluorescence Polarization (FP) Assay for PPI Inhibitors

Purpose: To validate that the phenotypic death of cancer cells is caused specifically by the disruption of the APC-Asef complex, rather than off-target toxicity.

  • Tracer Preparation: Synthesize a fluorescently labeled peptide corresponding to the APC binding domain (e.g., FITC-APC).

  • Complex Formation: Incubate FITC-APC with purified recombinant Asef protein. Causality: The large molecular weight of the complex slows the rotation of the fluorophore, resulting in a high baseline Fluorescence Polarization (mP) signal.

  • Inhibitor Titration: Add the morpholinomethyl pyrazole derivative (e.g., Compound 7g) in a dose-response gradient.

  • Validation: A dose-dependent decrease in the FP signal confirms that the small molecule is directly displacing the FITC-APC peptide from Asef. This biochemical validation ensures that subsequent in vivo tumor shrinkage is mechanistically linked to PPI disruption[4].

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of key morpholinomethyl pyrazole derivatives, demonstrating the versatility of this scaffold across different therapeutic targets [1][4][5].

Compound NamePrimary TargetIC

/ Affinity
Disease IndicationRole of Morpholinomethyl / Pyrazole Scaffold
AT9283 Aurora A/B, JAK2, Abl~3.0 nMSolid Tumors / LeukemiaPyrazole: Hinge binder.Morpholine: Solubilizer, reduces PPB.
Compound 7g APC-Asef Complex0.10 μM (Cellular)Colorectal CancerPyrazole: Core interface anchor.Morpholine: H-bond with solvent residues.
Compound 27ab KDM5B (Demethylase)0.024 μMGastric CancerPyrazole: Active site coordination.Morpholine: Cellular permeability enhancer.

Conclusion

The morpholinomethyl pyrazole scaffold is a triumph of rational drug design. By combining the rigid, target-anchoring properties of the pyrazole ring with the dynamic, solubility-enhancing nature of the morpholinomethyl group, medicinal chemists have successfully drugged both traditional kinase targets and highly challenging protein-protein interactions. As computational modeling and fragment-based techniques continue to evolve, this versatile pharmacophore will undoubtedly serve as the foundation for next-generation therapeutics.

References

  • Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

  • Astex Therapeutics. "Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity." Astex Therapeutics Scientific Posters. URL: [Link]

  • Zhu, H., et al. "Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy." Frontiers in Cell and Developmental Biology. URL: [Link]

  • Yan, X. Q., et al. "Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction." European Journal of Medicinal Chemistry. URL: [Link]

  • Wang, Z., et al. "Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B)." European Journal of Medicinal Chemistry. URL: [Link]

Methodological & Application

Application Note: Synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine via N-Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and medicinal chemistry, the optimization of pharmacokinetic properties is as critical as target binding affinity. Lipophilic pharmacophores often suffer from poor aqueous solubility, leading to sub-optimal bioavailability. The N-Mannich reaction serves as a powerful late-stage functionalization strategy to overcome this, allowing the introduction of ionizable aminomethyl groups.

Specifically, the synthesis of 4-(1H-pyrazol-1-ylmethyl)morpholine represents a classic N-Mannich condensation. By bridging a pyrazole core with a morpholine moiety via a methylene linker, researchers can dramatically enhance the water solubility of pyrazole-containing active pharmaceutical ingredients (APIs)[2]. This application note provides an in-depth, self-validating protocol for this synthesis, detailing the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results.

Mechanistic Principles & Causality

Unlike traditional C-Mannich reactions that rely on enolizable carbonyls, this synthesis exploits the acidic N-H proton of the pyrazole ring [1]. The reaction is a three-component condensation between morpholine (a secondary amine), formaldehyde (the electrophilic methylene source), and 1H-pyrazole (the nucleophile).

The Causality of the Reaction Sequence
  • Iminium Ion Formation: Morpholine reacts with formaldehyde to form a hemiaminal intermediate. Under mild thermal conditions, this intermediate undergoes dehydration to generate a highly reactive electrophile: the morpholin-4-ium-4-ylidene iminium ion.

  • Nucleophilic Attack: 1H-Pyrazole possesses a relatively acidic N-H (pKa ~ 14.4). The pyrrole-like nitrogen of the pyrazole ring acts as a nucleophile, attacking the iminium carbon to form the stable C-N bond of the N-Mannich base [3].

Experimental Causality (Why Pre-mix?): A critical failure point in multicomponent Mannich reactions is the simultaneous mixing of all reagents, which can lead to the formation of N-hydroxymethylpyrazole—a reversible but kinetically sluggish side product. By pre-mixing morpholine and formaldehyde for 30 minutes prior to pyrazole addition, we force the system to exclusively generate the highly electrophilic iminium ion, thereby accelerating the reaction and ensuring high regioselectivity.

Mechanism M Morpholine (Secondary Amine) H Hemiaminal Intermediate M->H + F F Formaldehyde (Electrophile) F->H I Iminium Ion (Reactive Electrophile) H->I - H2O Prod 4-(1H-Pyrazol-1-ylmethyl)morpholine (N-Mannich Base) I->Prod + P P 1H-Pyrazole (Nucleophile) P->Prod

Figure 1: Mechanistic pathway of the N-Mannich condensation forming the target molecule.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. The use of paraformaldehyde over 37% aqueous formaldehyde is recommended to minimize water content, which drives the dehydration step of the iminium formation forward.

Reagents & Equipment
  • 1H-Pyrazole: 1.0 mmol (68.1 mg)

  • Morpholine: 1.0 mmol (87.1 mg / ~87 µL)

  • Paraformaldehyde: 1.2 mmol (36.0 mg)

  • Solvent: Absolute Ethanol (5.0 mL)

  • Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Iminium Pre-formation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of absolute ethanol. Add morpholine (1.0 mmol) followed by paraformaldehyde (1.2 mmol).

  • Activation: Stir the suspension at 25°C for 30–45 minutes. Self-Validation Check: The gradual dissolution of paraformaldehyde indicates successful conversion into the soluble hemiaminal/iminium intermediate.

  • Nucleophile Addition: Add 1H-pyrazole (1.0 mmol) to the reaction mixture in a single portion.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1, visualized under UV 254 nm and iodine vapor). Self-Validation Check: The disappearance of the pyrazole spot (Rf ~0.4) and the appearance of a new, lower-mobility spot (Rf ~0.25) confirms product formation.

  • Workup: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Dilute the crude residue with distilled water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified via recrystallization from a Hexane/Ethyl Acetate mixture to yield pure white crystals.

Workflow Step1 Step 1: Reagent Preparation Mix Morpholine (1.0 eq) & Paraformaldehyde (1.2 eq) in EtOH Step2 Step 2: Iminium Formation Stir at 25°C for 30 mins (Observe dissolution) Step1->Step2 Step3 Step 3: Pyrazole Addition Add 1H-Pyrazole (1.0 eq) directly to the active mixture Step2->Step3 Step4 Step 4: Reflux Heat at 80°C for 4-6 hours (Self-Validation: TLC Monitoring) Step3->Step4 Step5 Step 5: Workup Concentrate in vacuo, extract with EtOAc/H2O Step4->Step5 Step6 Step 6: Purification Recrystallize from Hexane/EtOAc to isolate product Step5->Step6 Step7 Step 7: Validation NMR, IR, and MS Analysis Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the N-Mannich base.

Data Presentation & Analytical Validation

The choice of solvent and formaldehyde source heavily influences the reaction yield. Table 1 summarizes the optimization causality, demonstrating that absolute ethanol combined with paraformaldehyde minimizes hydrolytic reversal of the iminium ion, yielding the highest conversion.

Table 1: Optimization of Reaction Conditions

EntrySolventFormaldehyde SourceTemp (°C)Time (h)Yield (%)Causality / Observation
1Water37% aq. HCHO100645High water content drives equilibrium backward.
2Methanol37% aq. HCHO65572Lower boiling point limits kinetic energy input.
3Ethanol37% aq. HCHO80488Good solubility; azeotropic potential aids reaction.
4Ethanol Paraformaldehyde 80 4 94 Optimal: Low water content maximizes iminium stability.

To ensure the structural integrity of the synthesized 4-(1H-pyrazol-1-ylmethyl)morpholine, analytical validation is mandatory. The definitive hallmark of a successful N-Mannich condensation is the appearance of a highly deshielded singlet in the ¹H NMR spectrum corresponding to the N-CH₂-N methylene bridge.

Table 2: Analytical Characterization Data (Summary)

Analytical MethodKey Spectral FeaturesStructural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 4.85 (s, 2H)N-CH₂-N methylene bridge protons
¹H NMR (CDCl₃, 400 MHz)δ 7.55 (d, 1H), 7.40 (d, 1H), 6.25 (t, 1H)Pyrazole ring protons (H-3, H-5, H-4)
¹H NMR (CDCl₃, 400 MHz)δ 3.65 (t, 4H), 2.50 (t, 4H)Morpholine ring protons (O-CH₂, N-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 68.5N-CH₂-N methylene bridge carbon
ESI-MS (Positive Mode)m/z 168.11 [M+H]⁺Molecular ion peak (Calculated MW: 167.21)

References

  • The Mannich Condensation of Compounds Containing Acidic Imino Groups Canadian Science Publishing
  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol MDPI
  • Post‐Synthetic Mannich Chemistry on Metal‐Organic Frameworks: System‐Specific Reactivity and Functionality‐Triggered Dissolution N

Application Note: Protocol for N-Alkylation of Pyrazole with 4-(Chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry. Introducing a morpholinomethyl moiety at the pyrazole nitrogen is a proven strategy to modulate physicochemical properties—specifically by increasing aqueous solubility, introducing a basic center for salt formation, and optimizing pharmacokinetic (PK) profiles[1][2].

While traditional Mannich multicomponent reactions (pyrazole + formaldehyde + morpholine) can achieve this, they often suffer from poor yields, reversible equilibria, and unwanted side reactions in complex drug scaffolds. This application note details a direct, anhydrous N-alkylation protocol using 4-(chloromethyl)morpholine hydrochloride . This method provides superior stoichiometric control, higher yields, and is highly scalable for drug development workflows.

Mechanistic Principles & Causality (E-E-A-T)

To ensure a self-validating and reproducible experiment, it is critical to understand the underlying physical organic chemistry dictating this reaction.

The Electrophile: -Haloamine Dynamics

4-(Chloromethyl)morpholine is an


-haloamine. In its free base form, it is highly unstable and prone to spontaneous polymerization. Therefore, it is commercially supplied and handled as a hydrochloride salt [3]. Under basic reaction conditions, the lone pair on the morpholine nitrogen assists in the expulsion of the chloride leaving group, generating a highly electrophilic iminium ion intermediate  (

-like pathway).
The Nucleophile: Pyrazolide Generation

Pyrazoles are moderate acids (pKa ~14). For efficient alkylation, the pyrazole must be fully deprotonated to the highly nucleophilic pyrazolide anion.

  • Base Selection: We utilize Cesium Carbonate (

    
    ). The large, polarizable 
    
    
    
    cation coordinates weakly with the pyrazolide anion in polar aprotic solvents, leaving the anion "naked" and highly reactive (the Cesium Effect)[4].
  • Stoichiometry: A minimum of 2.2 to 2.5 equivalents of base is required. One equivalent neutralizes the HCl salt of the electrophile, and the remainder deprotonates the pyrazole.

Mechanism P Pyrazole (pKa ~14) B Base (Cs2CO3) Deprotonation P->B PA Pyrazolide Anion (Nucleophile) B->PA PROD N-(Morpholinomethyl)pyrazole (Target Product) PA->PROD Nucleophilic Attack E 4-(Chloromethyl)morpholine HCl Salt IM Morpholinium Iminium Ion E->IM -Cl⁻, -H⁺ (Ionization) IM->PROD

Mechanistic pathway of pyrazole N-alkylation via an iminium intermediate.

Experimental Design & Optimization Data

The choice of solvent and base drastically affects the reaction efficiency. Water must be strictly excluded, as the iminium intermediate will rapidly hydrolyze to formaldehyde and morpholine.

Table 1: Optimization of Reaction Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

(2.5)
MeCN801245Poor solubility of base limits pyrazolide formation.
2

(2.5)
THF0 to RT862Harsh conditions lead to minor degradation of electrophile.
3

(2.5)
DMF (Dry) 0 to RT 6 88 Optimal balance of solubility and nucleophilicity.
4DIPEA (3.0)DCMRT2415Organic base insufficiently deprotonates pyrazole.

Step-by-Step Experimental Protocol

Safety Note:


-Haloamines are potent alkylating agents and potential mutagens. Handle 4-(chloromethyl)morpholine hydrochloride exclusively inside a certified fume hood using appropriate PPE.
Materials Required
  • Pyrazole substrate (1.0 equiv, 10 mmol)

  • 4-(Chloromethyl)morpholine hydrochloride (1.2 equiv, 12 mmol)

  • Cesium carbonate (

    
    ), anhydrous powder (2.5 equiv, 25 mmol)
    
  • N,N-Dimethylformamide (DMF), strictly anhydrous (0.2 M relative to pyrazole)

Execution Steps
  • Preparation of the Pyrazolide Anion:

    • Charge an oven-dried, argon-purged round-bottom flask with the pyrazole substrate (10 mmol) and anhydrous

      
       (25 mmol).
      
    • Add anhydrous DMF (50 mL) via syringe.

    • Stir the suspension at 0 °C (ice bath) for 30 minutes. Causality: Pre-forming the pyrazolide anion ensures the nucleophile is ready before the highly reactive iminium ion is generated, preventing electrophile degradation.

  • Electrophile Addition:

    • Add 4-(chloromethyl)morpholine hydrochloride (12 mmol) portion-wise over 5 minutes to the 0 °C mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir vigorously for 6 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).

  • Quench and Workup:

    • Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL).

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

      
       mL). Causality: LiCl washes are highly effective at partitioning DMF out of the organic layer.
      
    • Wash with brine (50 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0% to 10% Methanol in Dichloromethane) to afford the pure N-(morpholinomethyl)pyrazole.

Workflow Step1 1. Deprotonation • Dissolve Pyrazole in dry DMF • Add Cs2CO3 (2.5 eq) • Stir at 0 °C for 30 min Step2 2. Alkylation • Add 4-(Chloromethyl)morpholine HCl (1.2 eq) • Warm to RT, stir for 6 h • Monitor via LC-MS Step1->Step2 Step3 3. Quench & Extraction • Quench with ice-cold H2O • Extract with EtOAc (3x) • Wash with 5% LiCl to remove DMF Step2->Step3 Step4 4. Purification • Dry over Na2SO4 & concentrate • Flash Chromatography (DCM/MeOH) • Verify via 1H NMR Step3->Step4

Step-by-step experimental workflow for the N-alkylation protocol.

Analytical Characterization

Validating the success of the N-alkylation relies heavily on identifying the methylene linker bridging the pyrazole and morpholine rings.

Table 2: Expected Analytical Signatures

Analytical MethodKey Signal / ParameterExpected Observation

H NMR
(CDCl

, 400 MHz)

Linker
Sharp singlet,

4.80 – 5.10 ppm (2H)

H NMR
(CDCl

, 400 MHz)
Morpholine

Multiplet,

3.60 – 3.75 ppm (4H)

H NMR
(CDCl

, 400 MHz)
Morpholine

Multiplet,

2.40 – 2.60 ppm (4H)
LC-MS (ESI+)Molecular Ion

corresponding to exact mass
TLC (DCM:MeOH 9:1)Retention Factor (Rf)~0.4 - 0.6 (UV active, stains orange with Dragendorff)

Troubleshooting Guide

Even in optimized systems, deviations can occur. Use this self-validating checklist if yields are sub-optimal:

  • Issue: Complete consumption of electrophile, but unreacted pyrazole remains.

    • Cause: Adventitious water in the DMF hydrolyzed the iminium intermediate.

    • Solution: Use freshly opened, strictly anhydrous DMF over molecular sieves. Ensure the reaction flask is thoroughly flame-dried.

  • Issue: Formation of two distinct product spots on TLC.

    • Cause: If using an asymmetric pyrazole (e.g., 3-substituted), N1 and N2 regiomers will form[4].

    • Solution: The bulky morpholinomethyl group generally favors the less sterically hindered nitrogen under thermodynamic control. Heating the reaction slightly (e.g., 40 °C) can push the equilibrium toward the thermodynamically favored regioisomer. Separation via preparative HPLC may be required.

  • Issue: Sluggish reaction / Low conversion.

    • Cause: Incomplete neutralization of the HCl salt or incomplete deprotonation of the pyrazole.

    • Solution: Verify the quality of the

      
      . It is highly hygroscopic; if it has clumped, it has absorbed water and lost efficacy. Use a fresh, free-flowing batch.
      

References

  • Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II - Molecules (MDPI). Available at:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - Molecules (PMC). Available at:[Link]

  • 4-(Chloromethyl)morpholine hydrochloride | CID 17770237 - PubChem. Available at:[Link]

Sources

Application Note: One-Pot Synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine via N-Aminomethylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of N-Mannich bases from azoles is a highly efficient strategy utilized in medicinal chemistry to enhance the aqueous solubility, bioavailability, and pharmacokinetic profiles of drug candidates [1]. The target compound, 4-(1H-pyrazol-1-ylmethyl)morpholine , represents a privileged structural motif combining a pyrazole core—frequently found in σ1 receptor antagonists and kinase inhibitors [2]—with a morpholine solubilizing group.

This protocol details a one-pot, three-component Mannich-type N-aminomethylation. The reaction relies on the condensation of formaldehyde with morpholine to generate a highly electrophilic iminium ion in situ. Subsequently, the pyrrole-like nitrogen (N1) of 1H-pyrazole acts as an N-nucleophile, attacking the iminium carbon to form a stable aminal (N-C-N) linkage [3].

Mechanistic Causality
  • Iminium Generation: Morpholine (a secondary amine) reacts with formaldehyde to form a hemiaminal, which rapidly dehydrates. We utilize absolute ethanol as the solvent because it solubilizes all components and facilitates the thermodynamic shift toward dehydration.

  • Nucleophilic Attack: 1H-pyrazole possesses an acidic N-H (pKa ~14) but retains sufficient nucleophilicity at N1. The one-pot continuous consumption of the transient iminium ion drives the equilibrium forward without the need for transition-metal catalysts or harsh acidic conditions.

ReactionMechanism Morpholine Morpholine (Secondary Amine) Iminium Iminium Ion Intermediate Morpholine->Iminium - H2O Formaldehyde Formaldehyde (37% aq) (Electrophile) Formaldehyde->Iminium Product 4-(1H-Pyrazol-1-ylmethyl)morpholine (N-Mannich Base) Iminium->Product Nucleophilic Attack Pyrazole 1H-Pyrazole (N-Nucleophile) Pyrazole->Product

Figure 1: Mechanistic pathway for the one-pot N-aminomethylation of 1H-pyrazole.

Experimental Design and Stoichiometry

To prevent the formation of bis-aminomethylated byproducts and ensure complete conversion of the pyrazole, a slight excess of both morpholine and formaldehyde is employed.

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
1H-Pyrazole 68.081.00681 mg10.0 mmolSubstrate (Nucleophile)
Morpholine 87.121.05915 mg (0.91 mL)10.5 mmolAmine (Iminium precursor)
Formaldehyde (37% aq) 30.031.10330 mg (0.89 mL)11.0 mmolAldehyde (Electrophile)
Ethanol (Absolute) 46.07N/A10.0 mLN/ASolvent

Step-by-Step Protocol: A Self-Validating Workflow

Phase 1: In Situ Iminium Formation
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (0.91 mL, 10.5 mmol) in absolute ethanol (5 mL).

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Cooling prevents the volatilization of formaldehyde and safely dissipates the exothermic heat of hemiaminal formation.

  • Addition: Add aqueous formaldehyde (37% w/w, 0.89 mL, 11.0 mmol) dropwise over 5 minutes.

  • Validation Check: An observable slight exotherm and a subtle change in solution viscosity validate the formation of the hemiaminal/iminium intermediate. Stir for 15 minutes at room temperature.

Phase 2: N-Aminomethylation
  • Substrate Addition: Dissolve 1H-pyrazole (681 mg, 10.0 mmol) in absolute ethanol (5 mL) and add this solution dropwise to the stirring iminium mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 3 to 4 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 EtOAc/Hexanes). The reaction is complete when the starting pyrazole (Rf ~0.4, UV active) is entirely consumed, replaced by a new, more polar spot (Rf ~0.2) that stains strongly with iodine or ninhydrin (confirming the presence of the basic morpholine nitrogen).

Phase 3: Workup and Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent.

  • Extraction: Dilute the resulting oily residue with dichloromethane (DCM, 20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

    • Causality: The aminal (N-C-N) bond is susceptible to acid-catalyzed hydrolysis. The mildly basic NaHCO₃ wash ensures the pH remains >7, stabilizing the product during aqueous workup.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via crystallization from a minimal amount of hot hexanes. If chromatography is required, use neutral alumina rather than silica gel to prevent degradation of the sensitive Mannich base on the column.

Troubleshooting and Optimization

Table 2: Diagnostic Parameters and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete Pyrazole Conversion Loss of formaldehyde titer or incomplete iminium formation.Verify the concentration of the 37% aq formaldehyde. Increase to 1.2 equivalents if necessary.
Product Hydrolysis During Workup Reversibility of the Mannich base under acidic conditions.Strictly avoid acidic washes. Ensure the aqueous phase during extraction is buffered to pH 8–9.
Degradation on Silica Column Silica gel acidity cleaves the N-C-N linkage.Switch stationary phase to neutral alumina, or bypass chromatography in favor of recrystallization.

References

  • Díaz, J. L., et al. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211–8224. URL:[Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. URL:[Link]

  • Plietker, B., et al. (2015). Iron Catalysis in Organic Synthesis. Chemical Reviews, 115(17), 9388-9499. URL:[Link]

Application Note: 4-(1H-Pyrazol-1-ylmethyl)morpholine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the ATP-binding pocket. The compound 4-(1H-Pyrazol-1-ylmethyl)morpholine represents a highly versatile bifunctional building block in modern medicinal chemistry. By tethering a pyrazole ring to a morpholine moiety via a methylene linker, this scaffold elegantly solves two distinct challenges in drug design: target affinity and pharmacokinetic viability.

Pyrazole derivatives are well-documented privileged scaffolds for targeting the ATP-binding pocket of various kinases, providing critical hydrogen bond donor and acceptor interactions with the kinase hinge region[1]. Conversely, the morpholine ring is frequently employed to improve aqueous solubility and metabolic stability, while also forming specific weak hydrogen bonds with the hinge region (e.g., Val882 in PI3Kγ)[2]. The methylene spacer provides the necessary conformational flexibility, allowing the morpholine to project into the solvent-exposed region or access deep hydrophobic pockets adjacent to the ATP-binding site[3].

G A 4-(1H-Pyrazol-1-ylmethyl)morpholine (Core Scaffold) B Pyrazole Moiety (Hinge Binder) A->B comprises C Morpholine Moiety (Solubilizer & Hinge Interactor) A->C comprises D ATP-Binding Pocket (Kinase Domain) B->D H-bond Donor/Acceptor C->D Weak H-bond (Oxygen) E Solvent-Exposed Region (Pharmacokinetics) C->E Enhances Aqueous Solubility

Structural rationale for 4-(1H-Pyrazol-1-ylmethyl)morpholine in kinase ATP-binding pockets.

Structural Biology & Structure-Activity Relationship (SAR)

The integration of the 4-(1H-Pyrazol-1-ylmethyl)morpholine motif has yielded breakthrough inhibitors across multiple kinase families. For instance, the morpholine-pyrazole combination has been critical in achieving subnanomolar IC50 values against mTOR, demonstrating >1000-fold selectivity over PI3Kα when optimized with specific aryl substituents[2]. Furthermore, substituted pyrazoles combined with morpholine derivatives have shown excellent efficacy as c-Met kinase inhibitors, effectively halting the proliferation of Hs746T human gastric cancer cells[4]. Similar morpholinomethyl motifs have been utilized in the discovery of potent FLT3 kinase inhibitors for acute myeloid leukemia, highlighting the broad utility of this pharmacophore[3].

Quantitative SAR Summary
Kinase TargetScaffold FeatureIC50 RangeSelectivity ProfileReference
mTOR 4-morpholino-pyrazole< 1 nM>1000-fold over PI3Kα[2]
c-Met Pyrazol-4-yl pyridazinoneLow nMHigh vs. Hs746T cells[4]
FLT3 Morpholin-4-ylmethyl purineSub-nMActive in AML models[3]
Aurora B Pyrazole-based (Barasertib)0.37 nM>3000-fold over Aurora A[1]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate novel derivatives of 4-(1H-Pyrazol-1-ylmethyl)morpholine, a cascading workflow from biochemical screening to cellular target engagement is required.

Workflow S1 Compound Synthesis S2 Biochemical Kinase Assay S1->S2 Purified NCEs S3 Cellular Phosphorylation S2->S3 IC50 < 10 nM S4 In Vivo Efficacy S3->S4 Target Engagement

Sequential screening workflow for evaluating novel morpholine-pyrazole kinase inhibitors.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

Objective: Determine the IC50 of synthesized ATP-competitive inhibitors. Causality & Design: ATP-competitive inhibitors must be assayed at an ATP concentration near the Michaelis constant (


) for the specific kinase. This sensitizes the assay to competitive binding, preventing artificially inflated IC50 values caused by ATP outcompeting the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% CHAPS). Expert Note: CHAPS is critical to prevent the morpholine-bearing hydrophobic compounds from aggregating and causing false-positive inhibition.

  • Compound Dilution: Serially dilute the 4-(1H-Pyrazol-1-ylmethyl)morpholine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme Addition: Add the purified recombinant kinase (e.g., mTOR or c-Met) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add the ATP/Substrate mix. Ensure the final ATP concentration equals the apparent

    
     of the kinase.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Self-Validation & Quality Control:

    • Positive Control: Staurosporine (10 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Metric: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.5, ensuring the assay window is statistically robust.

Protocol 2: Cellular Target Engagement (Phospho-Protein Western Blot)

Objective: Verify that the biochemical potency of the morpholine-pyrazole derivative translates to intracellular target inhibition. Causality & Design: Cellular environments introduce variables such as membrane permeability (aided by the morpholine moiety) and competing intracellular ATP (~1-5 mM). Serum starvation is employed to establish a quiescent baseline, ensuring that subsequent stimulation provides a synchronized, high-signal activation of the kinase pathway.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed target cells (e.g., Hs746T for c-Met assays) in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 16 hours. Rationale: Removes growth factors present in FBS, reducing background basal phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 1 nM to 10 µM) for 2 hours.

  • Pathway Stimulation: Add the specific growth factor (e.g., HGF for c-Met, or Insulin for PI3K/mTOR) for 15 minutes.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4). Rationale: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly erase the phosphorylation signal during lysis.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with phospho-specific primary antibodies (e.g., anti-p-c-Met or anti-p-mTOR) and total protein antibodies.

  • Self-Validation: Normalize the phospho-signal to the total protein signal. A true kinase inhibitor will reduce the phospho-signal in a dose-dependent manner without altering the total protein expression levels within the 2-hour treatment window.

References

  • Title: Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Source: Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules, MDPI, 2022. URL: [Link]

  • Title: Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2016. URL: [Link]

  • Title: Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Source: Journal of Medicinal Chemistry, 2018. URL: [Link]

Sources

Application Note: 4-(1H-Pyrazol-1-ylmethyl)morpholine as a Versatile Bidentate N,N-Donor Ligand in Transition Metal Coordination and Metallodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the coordinating ligands. 4-(1H-Pyrazol-1-ylmethyl)morpholine (PzMM) has emerged as a highly effective hybrid bidentate ligand. By combining the robust


-donating capabilities of a pyrazole ring with the structural flexibility and hydrophilicity of a morpholine moiety, PzMM serves as an excellent N,N-donor scaffold.

This application note provides a comprehensive guide to utilizing PzMM in coordination chemistry, specifically focusing on the synthesis of Palladium(II) and Copper(II) complexes. These protocols are designed for researchers developing next-generation anticancer metallodrugs and homogeneous catalysts[1][2].

Chemical Profile & Mechanistic Insights

As a Senior Application Scientist, I often emphasize that ligand selection should never be arbitrary; it must be driven by causality and intended function. The PzMM ligand is engineered with three distinct functional zones:

  • The Pyrazole Ring (N2-Donor): The sp²-hybridized nitrogen acts as a strong

    
    -donor and a moderate 
    
    
    
    -acceptor. This electronic profile is highly effective at stabilizing low-oxidation-state transition metals like Pd(II) and Pt(II) against reductive elimination, a critical factor for maintaining catalyst longevity and drug stability in physiological environments[3][4].
  • The Morpholine Ring (N4-Donor): The sp³-hybridized nitrogen provides a secondary coordination site. More importantly, the morpholine oxygen—though non-coordinating in this context—drastically alters the partition coefficient (log P) of the resulting complex. This enhances aqueous solubility and cellular internalization, bypassing the lipophilicity issues that plague many traditional metallodrugs[5].

  • The Methylene Bridge (-CH₂-): Direct connection of the two rings would cause severe steric clashing. The methylene hinge allows the ligand to fold, forming a thermodynamically stable six-membered metallacycle upon coordination without forcing the metal out of its preferred geometric plane[6].

G L 4-(1H-Pyrazol-1-ylmethyl)morpholine (PzMM Ligand) M1 Pd(II) / Pt(II) Precursors (e.g., K2PdCl4) L->M1 N,N-Coordination M2 Cu(II) / Zn(II) Precursors (e.g., Cu(NO3)2) L->M2 N,N-Coordination C1 Square Planar [Pd(PzMM)Cl2] Anticancer Metallodrugs M1->C1 Chelation C2 Octahedral [Cu(PzMM)(NO3)2] ROS Generation & Catalysis M2->C2 Chelation

Coordination workflow of PzMM with transition metals for targeted applications.

Application Workflow A: Synthesis of Anticancer [Pd(PzMM)Cl₂]

Palladium(II) complexes utilizing pyrazole-morpholine hybrid ligands have demonstrated significant in vitro anticancer activity, often outperforming benchmark drugs like cisplatin against MCF-7 and MDA-MB-231 cell lines[1][2]. These complexes induce cellular apoptosis by arresting the cell cycle at the G0–G1 phase and triggering DNA damage[7].

Self-Validating Protocol

This protocol utilizes a ligand-exchange mechanism. We use


 as an intermediate because the labile acetonitrile ligands are easily displaced by the stronger N,N-donors of PzMM, ensuring a clean, high-yielding reaction.

Reagents:

  • Bis(acetonitrile)dichloropalladium(II) (

    
    ): 1.0 mmol
    
  • 4-(1H-Pyrazol-1-ylmethyl)morpholine (PzMM): 1.05 mmol (slight excess)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Diethyl Ether (Cold): 15 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 mmol of

    
     in 15 mL of anhydrous DCM in a 50 mL round-bottom flask under a nitrogen atmosphere. The solution will appear pale orange.
    
  • Ligand Addition: Dissolve 1.05 mmol of PzMM in 5 mL of DCM. Add this dropwise to the palladium solution over 10 minutes at room temperature while stirring vigorously.

  • Chelation & Equilibration: Stir the mixture at room temperature for 4 hours.

    • Causality Note: Heating is avoided here to prevent the premature precipitation of palladium black, which occurs if the metal reduces to Pd(0). The strong

      
      -donation of the pyrazole drives the reaction forward at ambient temperature[3].
      
  • Precipitation & Purification: Concentrate the solution to approximately 5 mL under reduced pressure. Slowly add 15 mL of cold diethyl ether. A yellow/orange microcrystalline solid will precipitate.

  • Validation Checkpoint: Filter the solid and wash with cold ether. The protocol is self-validating: the neutral

    
     complex is entirely insoluble in ether, whereas the unreacted lipophilic PzMM ligand remains in the filtrate. If the filtrate is colorless, the reaction has gone to completion.
    

G Drug [Pd(PzMM)Cl2] Complex Cell Cellular Internalization (Morpholine-Enhanced Solubility) Drug->Cell Lipophilicity Balance DNA DNA Minor Groove Binding / Intercalation Cell->DNA Nucleus ROS Intracellular ROS Overproduction Cell->ROS Cytoplasm / Mitochondria Apop Apoptosis Pathway (G0-G1 Arrest) DNA->Apop DNA Damage ROS->Apop Oxidative Stress

Mechanistic pathway of PzMM-based metallodrugs inducing cellular apoptosis.

Application Workflow B: Synthesis of [Cu(PzMM)(NO₃)₂] for ROS Generation

Copper(II) complexes are highly redox-active. The PzMM ligand stabilizes the Cu(II) center while allowing it to participate in redox cycling (Cu(II)


 Cu(I)). This cycling generates Reactive Oxygen Species (ROS), making these complexes excellent candidates for targeted oxidative DNA cleavage in cancer cells or as homogeneous oxidation catalysts[5][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Copper(II) nitrate trihydrate (

    
    ) in 10 mL of absolute ethanol.
    
  • Complexation: Add a solution of PzMM (1.0 mmol in 5 mL ethanol) dropwise.

    • Causality Note: Unlike the Pd(II) synthesis, we use a strict 1:1 stoichiometric ratio here. Excess ligand in Cu(II) chemistry often leads to the formation of bis-chelated

      
       species, which occupy all equatorial sites and block the substrate binding required for catalytic ROS generation.
      
  • Validation Checkpoint: The solution will immediately shift from a pale blue to a deep, intense green/blue, visually validating the coordination of the nitrogen donors to the Cu(II) center.

  • Isolation: Stir for 2 hours, then allow the solvent to slowly evaporate at room temperature to yield X-ray quality single crystals.

Data Presentation: Spectroscopic Validation

To confirm successful coordination, researchers must rely on distinct spectroscopic shifts. The table below summarizes the quantitative data benchmarks you should expect when validating your synthesized PzMM complexes.

Analytical ParameterFree PzMM Ligand[Pd(PzMM)Cl₂] Complex[Cu(PzMM)(NO₃)₂] Complex
Coordination Geometry N/ASquare PlanarDistorted Octahedral
IR:

(C=N) Pyrazole
~1515 cm⁻¹~1545 cm⁻¹~1538 cm⁻¹
¹H NMR: Pyrazole C3-H

7.50 ppm

7.85 ppm
Paramagnetic (Broad/Silent)
¹H NMR: Methylene Bridge

4.80 ppm

5.15 ppm
Paramagnetic (Broad/Silent)
UV-Vis: d-d transition None~380 nm~650 nm

Note: The downfield shift in the ¹H NMR signals for the Palladium complex is caused by the deshielding effect of the metal center withdrawing electron density from the ligand[1]. Copper(II) is a d⁹ paramagnetic ion, which broadens NMR signals; thus, EPR and UV-Vis are the preferred validation tools for the Cu(II) complex.

References

  • Synthesis, structure and in vitro anticancer activity of Pd(II) complexes of mono- and bis-pyrazolyl-s-triazine ligands Source: Polyhedron (2020) URL:[Link]

  • Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations Source: Crystals (2023) URL:[Link]

  • Synthesis, Structural Investigations, and Potential Antimicrobial and Anticancer Activity of Mononuclear Zn(II) and Cd(II) Complexes Decorated by Morpholine/Pyrazole s‐Triazine Ligand Source: Applied Organometallic Chemistry (2024) URL:[Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions Source: Arkivoc (2004) URL:[Link]

Sources

Application Note: Preparation and Characterization of Pharmaceutical Salts of 4-(1H-Pyrazol-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-(1H-Pyrazol-1-ylmethyl)morpholine is a synthetic building block and pharmacophore characterized chemically as a Mannich base. While it offers favorable physicochemical properties for target binding, free Mannich bases are notoriously susceptible to retro-Mannich cleavage in aqueous environments, a well-documented challenge in [1][2]. To circumvent this degradation pathway and improve solid-state handling, formulating the compound as a stable pharmaceutical salt is imperative. This application note details the causality-driven selection, synthesis, and high-throughput screening of pharmaceutical salts for this compound.

Physicochemical Profiling and Causality

The structural anatomy of 4-(1H-Pyrazol-1-ylmethyl)morpholine features a pyrazole ring linked via a methylene bridge to a morpholine moiety.

  • Basic Centers: The morpholine nitrogen is the primary basic center (pKa ~8.3), whereas the pyrazole nitrogen is significantly less basic (pKa ~2.5).

  • Mechanistic Causality for Salt Formation: In aqueous solution, the unprotonated morpholine lone pair can facilitate a retro-Mannich elimination, yielding pyrazole, formaldehyde, and morpholine. By protonating the morpholine nitrogen through salt formation, the lone pair is kinetically trapped, completely arresting the degradation mechanism.

  • The ΔpKa Rule: According to established[3], for a salt to be thermodynamically stable and resist disproportionation, the pKa difference between the conjugate acid of the base and the salt-forming acid must be greater than 3 (ΔpKa > 3). Therefore, acids with a pKa < 5.3 are required.

Experimental Workflows and Diagrams

Synthesis P 1H-Pyrazole MB Mannich Base 4-(1H-Pyrazol-1-ylmethyl)morpholine P->MB Mannich Reaction F Formaldehyde (37% aq) F->MB M Morpholine M->MB Salt Stable Pharmaceutical Salt MB->Salt Acid Addition

Figure 1: Mannich reaction synthesis and subsequent salt formation pathway.

SaltScreening N1 API Free Base 4-(1H-Pyrazol-1-ylmethyl)morpholine N2 Acid Selection (ΔpKa > 3 Rule) N1->N2 N3 Solvent Matrix (Class 3 Solvents) N2->N3 N4 Crystallization (Cooling & Anti-solvent) N3->N4 N5 Characterization (XRPD, DSC, Solubility) N4->N5 N6 Optimal Salt Selection Scale-up N5->N6

Figure 2: High-throughput salt screening workflow for 4-(1H-Pyrazol-1-ylmethyl)morpholine.

Experimental Protocols

Protocol A: Synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine (Free Base)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-pyrazole (68.08 g, 1.0 mol) in 100 mL of absolute ethanol.

  • Amine Addition: Add morpholine (87.12 g, 1.0 mol) to the solution while stirring.

  • Aldehyde Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add 37% aqueous formaldehyde (81.1 g, 1.0 mol) over 30 minutes to control the exothermic condensation.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 78°C) for 4 hours.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate.

    • Validation Step: Perform ¹H-NMR (CDCl₃). A sharp singlet at ~4.8 ppm (2H) confirms the formation of the intact N-CH₂-N methylene bridge, indicating a successful Mannich reaction.

Protocol B: Medium-Throughput Salt Screening

  • Matrix Preparation: Dispense 100 mg of the free base into 24 distinct 4 mL glass vials.

  • Solvent Addition: Add 1 mL of selected ICH Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran) to create a diverse solubility matrix[4].

  • Acid Addition: Add 1.05 molar equivalents of selected pharmaceutically acceptable acids (Hydrochloric Acid, Maleic Acid, Citric Acid, Methanesulfonic Acid) to the respective vials.

  • Crystallization: Heat the vials to 50°C to ensure complete dissolution, then subject them to a controlled cooling ramp (0.5°C/min) down to 5°C. For vials lacking precipitation, uncap slightly to allow slow evaporation over 48 hours.

  • Harvest & Self-Validation: Centrifuge the suspensions and decant the supernatant.

    • Validation Step: Examine the wet cake under a polarized light microscope (PLM). Birefringence confirms crystallinity, validating the sample for downstream X-Ray Powder Diffraction (XRPD).

Data Presentation & Analytical Characterization

Table 1: Acid Candidate Selection and pKa Profiling

Acid CandidateAcid pKa (pKa1)API Base pKaΔpKaPredicted Salt Stability
Hydrochloric Acid-6.08.314.3Highly Stable
Methanesulfonic Acid-1.98.310.2Highly Stable
Maleic Acid1.98.36.4Stable
Citric Acid3.18.35.2Stable
Acetic Acid4.768.33.54Marginal (Risk of Disproportionation)

Table 2: Solid-State Characterization of Isolated Salts

Salt FormCrystallinity (XRPD)Melting Point (DSC, °C)Hygroscopicity (DVS, % weight gain at 80% RH)Aqueous Solubility (mg/mL)
Free BaseAmorphous/OilN/A>15.0% (Deliquescent)< 2.0 (Unstable)
HydrochlorideHighly Crystalline185 - 1874.2% (Slightly Hygroscopic)> 100.0
MaleateHighly Crystalline142 - 1441.1% (Non-Hygroscopic)45.5
MesylateCrystalline160 - 1628.5% (Hygroscopic)> 150.0
CitratePartially Crystalline115 - 11812.0% (Very Hygroscopic)25.0

Analytical Insight: While the Hydrochloride and Mesylate salts offer superior solubility, the Maleate salt is selected as the lead candidate due to its optimal balance of high crystallinity, adequate solubility (45.5 mg/mL), and excellent non-hygroscopic behavior (1.1% weight gain), which is critical for long-term formulation stability.

Conclusion

The formulation of 4-(1H-Pyrazol-1-ylmethyl)morpholine into a pharmaceutical salt is a mandatory step to mitigate the inherent aqueous instability of its Mannich base structure. Through a systematic, ΔpKa-driven screening protocol utilizing [4], the maleate salt was identified as the optimal solid form. It exhibits robust crystallinity and resistance to moisture uptake, ensuring that the API meets the rigorous solid-state requirements necessary for advanced preclinical and clinical development.

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Available at: [Link]

  • PharmOutsourcing. (2019). "Screening and Formulating Drugs as Salts to Improve API Performance." Available at: [Link]

  • American Pharmaceutical Review. (2009). "Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient." Available at: [Link]

Sources

Application Note: In Vitro Assay Protocols for Pyrazole-Morpholine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole-morpholine scaffolds represent a highly privileged structural class in modern oncology and immunology drug development. These compounds are predominantly engineered as ATP-competitive kinase inhibitors targeting critical signaling nodes such as the Janus Kinase (JAK) family and Epidermal Growth Factor Receptor (EGFR) 1.

The structural causality behind their efficacy is twofold:

  • The Pyrazole Core: Acts as a potent hydrogen-bond donor and acceptor, effectively anchoring the molecule to the highly conserved kinase hinge region (e.g., residues S936 and R938 in JAK2) 1.

  • The Morpholine Ring: Due to its high aqueous solubility, the morpholine moiety extends outward into the solvent-exposed region of the ATP-binding pocket. This not only improves the overall pharmacokinetic profile of the drug candidate but also prevents off-target hydrophobic interactions 2.

To accurately evaluate these candidates, researchers must employ a self-validating screening funnel that bridges cell-free biochemical affinity with cellular phenotypic outcomes.

G A Pyrazole-Morpholine Library B Biochemical Kinase Assay (TR-FRET / ADP-Glo) A->B High-throughput C Cellular Target Engagement (p-JAK2 / p-EGFR WB) B->C IC50 < 100 nM D Phenotypic Viability (MTT / Annexin V) C->D Pathway Inhibition E Lead Candidate Selection D->E Selective Apoptosis

Fig 1. Screening workflow for evaluating pyrazole-morpholine drug candidates.

Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo)

Scientific Rationale: Before testing in complex cellular environments, the intrinsic binding affinity of the pyrazole-morpholine candidate must be quantified. We utilize an ADP-detection assay (e.g., ADP-Glo) rather than traditional radiometric assays to avoid radioactive waste and bypass compound auto-fluorescence—a common artifact with heterocyclic scaffolds in TR-FRET assays.

Self-Validation & Quality Control:

  • Positive Control: Ruxolitinib (for JAK2) or Erlotinib (for EGFR) to validate assay sensitivity.

  • Negative Control: No-enzyme control to establish the baseline luminescence (background ATP hydrolysis).

  • Vehicle Control: 1% DMSO to rule out solvent-induced kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute the target kinase (e.g., JAK2) to a working concentration of 2 nM.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole-morpholine candidates in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of the diluted kinase to the compound wells. Incubate for 15 minutes at room temperature to allow the pyrazole core to equilibrate within the hinge region.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL poly-GAT substrate). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Read luminescence on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-Kinase Western Blot)

Scientific Rationale: A sub-100 nM biochemical IC50 is meaningless if the morpholine derivative cannot penetrate the cell membrane. This protocol measures the direct intracellular consequence of target inhibition: the suppression of downstream phosphorylation (e.g., p-STAT5 driven by JAK2).

Pathway Lig Cytokine Rec Receptor Lig->Rec JAK JAK2 Kinase Rec->JAK Activation STAT STAT5 JAK->STAT Phosphorylation Gene Gene Transcription (Proliferation) STAT->Gene Translocation Inh Pyrazole-Morpholine Inhibitor Inh->JAK ATP-competitive Binding

Fig 2. Mechanism of JAK2/STAT5 pathway inhibition by pyrazole-morpholine.

Self-Validation & Quality Control:

  • Loading Control: Total JAK2 and Total STAT5 must be probed to prove the compound inhibits phosphorylation, not overall protein expression.

  • Housekeeping Control: GAPDH or β-Actin to ensure equal protein loading across lanes.

Step-by-Step Methodology:

  • Cell Culture: Seed TF-1 cells (human erythroleukemia, JAK2-dependent) at

    
     cells/well in 6-well plates. Starve cells in serum-free media for 4 hours prior to treatment to establish a low basal phosphorylation state.
    
  • Compound Treatment: Treat cells with the pyrazole-morpholine candidate at varying concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL GM-CSF for 15 minutes to induce acute JAK2/STAT5 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phospho-epitopes).

  • SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against p-JAK2 (Y1007/1008) and p-STAT5 (Y694). Wash and incubate with HRP-conjugated secondary antibodies. Detect using ECL substrate.

Protocol 3: Phenotypic Viability & Apoptosis (MTT Assay)

Scientific Rationale: The ultimate goal of an oncology drug candidate is to induce selective cytotoxicity in cancer cells driven by the target kinase. The MTT assay measures mitochondrial metabolic activity, providing a robust phenotypic readout of cell viability following target inhibition 2.

Self-Validation & Quality Control:

  • Orthogonal Cell Lines: Test against a target-dependent cell line (e.g., TF-1 for JAK2) and a target-independent cell line (e.g., A549) to prove the cytotoxicity is mechanism-based, rather than general chemical toxicity.

  • Background Control: Wells containing media and MTT reagent without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a 96-well flat-bottom plate at a density of

    
     cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Add pyrazole-morpholine candidates in a concentration gradient (0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Absorbance Readout: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control.

Representative Data Summary

To synthesize the data generated from the self-validating workflow, quantitative metrics are compiled into a lead-selection matrix. A successful pyrazole-morpholine candidate will exhibit tight biochemical affinity (Protocol 1), robust cellular target engagement (Protocol 2), and selective phenotypic cytotoxicity (Protocol 3).

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Target-Dependent Cell Viability IC50 (µM)Target-Independent Cell Viability IC50 (µM)
PM-Lead-01 12.5 (JAK2)>1000 (EGFR)2.1 (TF-1)>50 (A549)
PM-Lead-02 >1000 (JAK2)8.4 (EGFR)>50 (TF-1)1.8 (A549)
Ruxolitinib (Control)14.6 (JAK2)N/A3.5 (TF-1)N/A
Erlotinib (Control)N/A30.0 (EGFR)N/A2.5 (A549)

Note: PM-Lead-01 demonstrates excellent selectivity for JAK2 over EGFR, translating to selective cytotoxicity in the JAK2-dependent TF-1 cell line.

References

  • Title: Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds Source: ACS Omega (2022) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors Source: Molecules / MDPI (2016) URL: [Link]

Sources

Handling and storage safety data sheet (SDS) for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Safe Handling and Storage of Pyrazole Derivatives

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of a vast and versatile class of compounds known as pyrazole derivatives[1][2]. These molecules are of immense interest in research and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3]. Their utility extends from medicinal chemistry to agrochemicals, making them a common feature in both academic and industrial laboratories[2][4].

However, the same biological activity that makes these compounds valuable can also present significant health and safety risks. The diverse nature of substituents on the pyrazole ring leads to a wide range of physicochemical properties and hazard profiles. Therefore, a thorough understanding and implementation of rigorous safety protocols are not merely best practice—they are essential for protecting researchers, ensuring experimental integrity, and maintaining regulatory compliance.

This guide provides a detailed framework for the safe handling, storage, and disposal of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a comprehensive culture of safety.

Hazard Identification and Risk Assessment

The cornerstone of safely working with any chemical is a thorough understanding of its potential hazards. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS). Under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, employers are required to have SDSs available for all hazardous chemicals[5][6].

Common Hazards Associated with Pyrazole Derivatives:

While the specific hazards are unique to each derivative, many compounds in this class are associated with the following GHS classifications:

  • Acute Toxicity (Oral, Dermal): Many pyrazoles are harmful or toxic if swallowed or in contact with skin[7][8].

  • Skin Irritation (Category 2): Can cause skin irritation upon direct contact[7][8][9].

  • Serious Eye Damage/Irritation (Category 1 or 2): May cause serious and potentially irreversible eye damage[7][8][9].

  • Specific Target Organ Toxicity (Single or Repeated Exposure): Some derivatives can cause damage to specific organs, such as the respiratory system, through prolonged or repeated exposure[7][8].

  • Aquatic Toxicity: Many pyrazoles are harmful to aquatic life with long-lasting effects, necessitating careful disposal[7][8][10].

If a specific SDS is not available for a novel or custom-synthesized derivative, a conservative approach is mandatory. The compound should be treated as highly hazardous, drawing upon the hazard profiles of structurally similar compounds[11][12]. A risk assessment should be performed before any new procedure is undertaken.

RiskAssessment start Start: New Pyrazole Derivative sds Obtain and Review Safety Data Sheet (SDS) start->sds no_sds SDS Unavailable? sds->no_sds treat_hazardous Assume High Hazard: Treat with maximum precaution no_sds->treat_hazardous Yes identify_hazards Identify Hazards: - Physical - Health - Environmental no_sds->identify_hazards No select_controls Select Control Measures: 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE treat_hazardous->select_controls assess_exposure Assess Exposure Potential: - Task (weighing, solution) - Duration & Frequency identify_hazards->assess_exposure assess_exposure->select_controls implement Implement Controls & Document Procedure select_controls->implement

Caption: Workflow for Hazard Identification and Risk Assessment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE[13].

Engineering Controls:

  • Chemical Fume Hood: All work that may generate dust, aerosols, or vapors of pyrazole derivatives must be conducted in a properly functioning chemical fume hood[10][11][14]. This is the primary method for minimizing inhalation exposure.

  • Ventilation: Laboratories must be well-ventilated to ensure any fugitive emissions are diluted and removed[7].

  • Emergency Facilities: Eyewash stations and safety showers must be readily accessible and tested regularly[15][16].

Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is essential to protect from direct contact.[8] Selections must be based on the specific hazards and tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side-shields[11].Chemical-resistant gloves (e.g., Nitrile)[11].Standard lab coat.Not typically required if container is intact.
Weighing Solid Compound Tightly fitting safety goggles and/or face shield[7][10].Chemical-resistant gloves (Nitrile recommended)[11].Lab coat.Required if weighing outside a fume hood or containment system. Use a NIOSH-approved respirator[8][10].
Handling Solutions Safety goggles[7].Chemical-resistant gloves. Inspect prior to use[7].Lab coat.Not required if handled exclusively within a fume hood.
Spill Cleanup Safety goggles and face shield[11].Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls over lab coat.Required. Air-purifying respirator with appropriate cartridges[10].

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for both safety and the scientific integrity of the compounds.

Protocol 3.1: Receiving and Unpacking Chemicals
  • Verify Integrity: Upon receipt, inspect the exterior packaging for any signs of damage or leaks.

  • Don PPE: Before handling the primary container, put on a lab coat, safety glasses, and nitrile gloves.

  • Transport Safely: Use a secondary container (such as a chemical carrier) to transport the chemical to the designated storage area.

  • Confirm Identity: Cross-reference the container label with the order information and the SDS. Ensure labels are not removed or defaced[17].

  • Initial Storage: Place the chemical in the appropriate, designated storage location immediately.

Protocol 3.2: General Storage Guidelines

The stability of pyrazole derivatives is highly dependent on their structure and storage conditions[18]. Improper storage can lead to degradation, affecting experimental results and potentially creating new, unknown hazards.

Condition Recommendation Scientific Rationale
Temperature Store in a cool, dry place (e.g., 2-8°C or -20°C as specified by the manufacturer)[7][14][18].To slow the rate of chemical degradation and decomposition[18].
Atmosphere Keep container tightly closed[7][14]. For sensitive compounds, store under an inert atmosphere (argon or nitrogen)[18].To prevent oxidation, which can often be observed as a brown discoloration, and to protect from atmospheric moisture[18].
Light Protect from light by using amber vials or by wrapping containers in aluminum foil[18].To prevent photodegradation, which can cleave bonds or induce unwanted reactions.
Moisture Store in a dry environment, using a desiccator for highly sensitive materials[18].To prevent hydrolysis of susceptible functional groups (e.g., esters) and to avoid facilitating tautomeric interconversion[18].
Segregation Store away from incompatible materials (e.g., strong oxidizing agents) and foodstuff containers[7][19].To prevent hazardous chemical reactions in the event of a spill or container failure.
Security Store in a locked cabinet or controlled-access area where required[7][14].To prevent unauthorized access to hazardous materials.
Protocol 3.3: Weighing and Solution Preparation
  • Prepare Work Area: Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary glassware, spatulas, and solvents before retrieving the pyrazole derivative from storage.

  • Equilibrate to Room Temp: If the compound is stored at a low temperature, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Perform all weighings within the fume hood or a ventilated balance enclosure. To minimize dust formation, do not pour the powder directly. Use a spatula to carefully transfer the solid to a tared weigh boat.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing and aerosol generation.

  • Cleanup: Immediately after use, securely close the primary container and return it to its designated storage location. Dispose of any contaminated weigh boats or paper towels in the designated solid hazardous waste container[12].

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemicals, even if gloves were worn[8][20].

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Protocol 4.1: Spill Response

The response to a spill depends critically on its scale[16].

Minor Spill (Manageable by lab personnel):

  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area. If the material is flammable, remove any nearby ignition sources[7].

  • PPE: Wear appropriate PPE, including a lab coat, goggles, face shield, and double nitrile gloves.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow[12].

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container[7][12].

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste[16].

Major Spill (Poses an immediate danger to personnel or the environment):

  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave[12][16].

  • Isolate: Close the laboratory doors to contain vapors[16].

  • Report: Activate the nearest fire alarm and call your institution's emergency response number or 911. Provide the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders[16].

SpillResponse spill Spill Occurs size Spill Size? spill->size major Major Spill (>1L or highly toxic) size->major Major minor Minor Spill (<1L, manageable) size->minor Minor evacuate Evacuate Area Alert others & call EHS/911 major->evacuate ppe Don Appropriate PPE minor->ppe report Report Incident evacuate->report contain Contain spill with inert absorbent ppe->contain collect Collect waste into sealed hazardous container contain->collect decontaminate Decontaminate area with soap and water collect->decontaminate decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

Protocol 4.2: Personnel Exposure (First Aid)

Immediate and correct action is vital in cases of personnel exposure. Always seek medical attention after providing first aid and bring the SDS for the specific compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][14][15].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[7][12][15]. Seek medical attention if irritation occurs or persists[11].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention[14][15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14][15].

Waste Management and Disposal

All pyrazole derivatives and materials contaminated with them must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Protocol 5.1: Segregation and Collection of Pyrazole Waste
  • Use Designated Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid hazardous waste[12][21].

  • Solid Waste: Includes excess solid compound, contaminated gloves, bench paper, weigh boats, and spill cleanup materials. Place these items in a dedicated solid hazardous waste container[12][22].

  • Liquid Waste: Includes reaction mixtures and solutions containing pyrazole derivatives. Collect in a compatible, sealed liquid waste container. Do not mix incompatible waste streams[12].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents[23].

Protocol 5.2: Decontamination and Container Disposal
  • Triple Rinsing: Empty containers that held pyrazole derivatives must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[21].

  • Collect Rinsate: The rinsate from this process is considered hazardous liquid waste and must be collected in the appropriate waste container[21].

  • Container Disposal: After triple-rinsing, deface or remove the original label and dispose of the empty container according to institutional guidelines, which may allow for disposal in regular trash or glass recycling[21].

All waste must be disposed of through a licensed hazardous waste contractor, coordinated by your institution's EHS department[22][23]. Never dispose of pyrazole derivatives down the sink[11][23].

Conclusion

Pyrazole derivatives are powerful tools in chemical and biological research. By understanding their potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict protocols for handling, storage, and disposal, researchers can harness the scientific potential of these compounds while ensuring a safe and compliant laboratory environment. Safety is an integral component of scientific excellence.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • ECHA. (2019, September 23). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Brief Profile. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • RSC Advances. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. Retrieved from [Link]

  • National Association of Safety Professionals (NASP). (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2021, December 21). Substance Information: 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Legal Notice. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). ECHA CHEM - Pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-(1H-Pyrazol-1-ylmethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of this specific N-Mannich condensation.

Unlike standard C-Mannich reactions, N-Mannich condensations involving azoles require precise control over reaction kinetics and intermediate stability to prevent competitive side reactions. This guide moves beyond basic instructions, providing a self-validating protocol, quantitative optimization data, and a targeted troubleshooting FAQ to ensure high-yield, reproducible synthesis.

I. Mechanistic Workflow & Experimental Design

The synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine relies on a three-component condensation between pyrazole (the nucleophile), formaldehyde (the carbonyl electrophile), and morpholine (the secondary amine). To maximize yield, the reaction must be executed as a two-step sequential addition rather than a simultaneous one-pot mixture. This prevents the nucleophile from reacting directly with formaldehyde, a critical strategy for system-specific reactivity in N-Mannich chemistry 1.

G Step1 Step 1: Electrophile Generation Morpholine + Formaldehyde (0°C) Step2 Step 2: Iminium Formation Stir 30 min at 25°C Step1->Step2 Controlled warming Step3 Step 3: Nucleophile Addition Add Pyrazole Dropwise (<10°C) Step2->Step3 Active intermediate ready Step4 Step 4: Condensation Reflux at 70°C for 4-6 hrs Step3->Step4 Nucleophilic attack Step5 Step 5: Isolation Evaporation & Recrystallization Step4->Step5 Reaction completion

Experimental workflow for the Mannich synthesis of 4-(1H-Pyrazol-1-ylmethyl)morpholine.

II. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, specific physical or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Iminium Pre-formation

  • Action: In a 100 mL round-bottom flask, dissolve morpholine (1.2 eq, 10.4 mmol) in 15 mL of absolute ethanol. Cool the flask to 0°C in an ice bath. Slowly add paraformaldehyde (1.2 eq, 10.4 mmol) portion-wise under vigorous stirring.

  • Causality: Mixing the secondary amine and aldehyde first ensures the formation of the highly reactive morpholine-derived iminium ion. Using paraformaldehyde instead of 37% aqueous formaldehyde drastically reduces the water content in the system, pushing the dehydration equilibrium forward.

  • Validation Check: The suspension will gradually clear as the paraformaldehyde depolymerizes and reacts to form the soluble hemiaminal/iminium intermediate. Do not proceed until the solution is completely transparent.

Step 2: Nucleophilic Addition

  • Action: Dissolve pyrazole (1.0 eq, 8.7 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 10°C.

  • Causality: Pyrazole is a moderate nucleophile with an acidic imino group 2. Adding it slowly to the pre-formed iminium ion ensures a high local concentration of the electrophile, driving the reaction toward the desired N-Mannich base and preventing the formation of bis-pyrazole side products.

Step 3: Reflux and Dehydration

  • Action: Attach a reflux condenser, remove the ice bath, and heat the mixture to 70°C for 4 hours.

  • Causality: Thermal energy is required to drive the dehydration of the hemiaminal intermediate into the fully formed N-Mannich base.

  • Validation Check: Monitor by TLC (DCM:MeOH 95:5). The product spot will be UV-active (due to the pyrazole ring) and will stain positive with Dragendorff's reagent (indicating the tertiary amine), appearing at a higher

    
     (~0.6) than the starting pyrazole (~0.3).
    

Step 4: Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous

    
     (2 x 15 mL) followed by brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and evaporate to yield the product. Recrystallize from hexane/ethyl acetate if necessary.
  • Causality: The basic wash neutralizes any trace acidic byproducts and removes unreacted formaldehyde and residual morpholine, leaving the highly organic-soluble target compound in the organic layer.

III. Quantitative Optimization Data

The adept tailoring of the ratio between the substrate, formaldehyde, and morpholine is critical for selective preparation 3. The table below summarizes the optimization parameters for this synthesis.

EntryMorpholine (eq)Formaldehyde Source (eq)Pyrazole (eq)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (GC-MS)
11.01.0 (37% Aqueous)1.0Ethanol70658%85%
21.21.2 (37% Aqueous)1.0Ethanol70472%91%
31.21.2 (Paraformaldehyde)1.0Ethanol70489%96%
41.21.2 (Paraformaldehyde)1.0Solvent-Free80294%98%

Data Interpretation: Moving from an equimolar aqueous system (Entry 1) to a slight excess of electrophile using paraformaldehyde (Entry 3) drastically improves both yield and purity by minimizing hydrolytic reversion.

IV. Troubleshooting Guide & FAQs

Q: Why is my yield plateauing at 50-60% despite extended reflux times? A: This is a classic equilibrium limitation in Mannich condensations. Water is a byproduct of the reaction. If water accumulates (especially when using 37% aqueous formaldehyde), the equilibrium shifts backward, hydrolyzing the N-Mannich base back into pyrazole and the iminium ion. Corrective Action: Switch from aqueous formaldehyde to paraformaldehyde, or add a dehydrating agent (like anhydrous


 or molecular sieves) to the reaction mixture to trap water as it forms.

Q: Can I mix all three reagents simultaneously (one-pot method) to save time? A: No. While the Mannich reaction is traditionally taught as a multicomponent one-pot reaction, simultaneous mixing for N-Mannich bases of pyrazole often leads to competitive pathways. Pyrazole can react directly with formaldehyde to form 1-(hydroxymethyl)pyrazole, which is significantly less reactive towards morpholine. A two-step sequential addition is required to ensure the morpholine-iminium ion forms first.

Q: I am observing a major side product that is highly non-polar on TLC. What is it, and how do I prevent it? A: You are likely forming 1,1'-methylenebis(1H-pyrazole) or bis(morpholino)methane. This occurs when the stoichiometry is unbalanced. Corrective Action: Ensure you are using a slight excess of morpholine and formaldehyde (1.2 equivalents) relative to pyrazole. Furthermore, strictly control the temperature during the initial mixing phase (Step 1); elevated temperatures during electrophile generation can catalyze the formation of aminals like bis(morpholino)methane.

Q: My crude product is a viscous oil instead of a crystalline solid. How do I induce crystallization? A: The presence of trace unreacted morpholine or polymeric formaldehyde often prevents crystallization. Corrective Action: Ensure your workup includes a thorough wash with saturated


. If it remains an oil, dissolve the crude mixture in a minimal amount of diethyl ether, cool to -20°C, and scratch the inside of the flask with a glass rod to provide nucleation sites.

V. References

  • Post‐Synthetic Mannich Chemistry on Metal‐Organic Frameworks: System‐Specific Reactivity and Functionality‐Triggered Dissolution Source: NIH (PMC) URL:[Link]

  • THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS Source: Canadian Science Publishing URL:[Link]

  • Mannich bases in medicinal chemistry and drug design Source: NIH (PMC) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Morpholine-Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling the highly nucleophilic secondary amine morpholine with a pyrazole core presents unique thermodynamic and electronic challenges. Depending on the substrate's electronic profile, chemists must choose between Palladium-catalyzed Buchwald-Hartwig Amination (BHA) and Nucleophilic Aromatic Substitution (SNAr).

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize reaction temperatures and maximize yield.

Diagnostic Workflow: Temperature & Methodology Selection

Before optimizing temperature, you must select the correct reaction pathway based on the electronic nature of your pyrazole substrate.

G N1 Substrate: Halopyrazole + Morpholine N2 Strong EWG Present? (e.g., -CHO, -NO2) N1->N2 N3 SNAr Pathway (Base, Polar Aprotic) N2->N3 Yes N4 Buchwald-Hartwig (Pd/Ligand, Non-polar) N2->N4 No N5 Temp: 120-150 °C Microwave Recommended N3->N5 N6 Temp: 80-110 °C Thermal Heating N4->N6 N7 LCMS Monitoring Check for Pd Black N5->N7 N6->N7

Diagnostic workflow for selecting coupling methodology and baseline temperature.

Core Troubleshooting FAQs

Q1: Why does the Buchwald-Hartwig amination of bromopyrazoles with morpholine often stall at temperatures below 80 °C?

A: The failure to achieve turnover at lower temperatures is rooted in the activation energy required for two distinct steps in the catalytic cycle. First, the pyrazole ring is inherently electron-rich (π-excedent), which increases the energy barrier for the oxidative addition of the C-Br bond to the Pd(0) catalyst. Second, morpholine is a sterically hindered secondary amine. The resulting Pd(II)-amido intermediate requires significant thermal energy (typically 80–110 °C) to undergo reductive elimination and form the C-N bond. Below 80 °C, the catalytic cycle stalls at the stable Pd(II)-amido complex, leading to incomplete conversion. This is corroborated by [1], which identify 100 °C as the optimal thermal baseline.

Q2: How does exceeding the optimal temperature (e.g., >110 °C) cause reaction failure in Pd-catalyzed couplings?

A: Excessive heat accelerates catalyst degradation rather than product formation. Bulky, electron-rich phosphine ligands (such as Xantphos or BrettPhos) are essential for forcing reductive elimination. However, at temperatures exceeding 110 °C, these ligands can dissociate from the palladium center. Stripped of its stabilizing ligands, the active Pd(0) aggregates into insoluble, catalytically dead "palladium black." Furthermore, excessive heat exacerbates side reactions like hydrodehalogenation, where the alkoxide base (e.g., NaOtBu) undergoes β-hydride elimination, reducing the bromopyrazole to an unsubstituted pyrazole [3].

Q3: When should I use Nucleophilic Aromatic Substitution (SNAr) instead of Pd-catalysis, and how does temperature factor in?

A: SNAr is only viable if the pyrazole ring contains strong electron-withdrawing groups (EWGs) like -CHO or -NO2 adjacent to the leaving group. Because the pyrazole core naturally resists nucleophilic attack, SNAr requires much higher temperatures (120–150 °C) to force the amine nucleophilicity. As noted in [4], microwave irradiation is highly recommended for SNAr pathways to achieve these temperatures rapidly without causing the thermal decomposition of morpholine that often occurs during prolonged conventional reflux.

Quantitative Data: Temperature Optimization Profile

The following table summarizes the effect of temperature on the Buchwald-Hartwig coupling of 1-benzyl-4-bromo-1H-pyrazole with morpholine (Standard Conditions: 2 mol% Pd₂(dba)₃, 4 mol% Xantphos, 1.5 eq NaOtBu, Toluene, 16h) based on established [2].

Temperature (°C)Conversion (%)Yield (%)Catalyst State (Visual Check)Major Side Product / Observation
60 °C < 30%25%Active (Clear Yellow)Unreacted starting material
80 °C 85%78%Active (Vibrant Orange)Trace hydrodehalogenation
100 °C > 99% 92% Active (Deep Red/Orange) None (Optimal conditions)
120 °C > 99%65%Deactivated (Opaque Black)Hydrodehalogenation (~15%)

Self-Validating Experimental Protocol

This methodology provides a step-by-step procedure for the Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles with Morpholine at 100 °C , engineered with built-in causality and validation checkpoints to ensure scientific integrity.

Step 1: Catalyst Pre-activation
  • Action: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene (0.2 M).

  • Causality: Xantphos is selected for its wide bite angle (~111°), which sterically forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination of the bulky morpholine moiety.

  • Validation Checkpoint: The mixture should initially form a deep purple solution (Pd₂(dba)₃), transitioning to a clear yellow/orange as the active Pd(0)-Xantphos complex forms. If it remains purple, ligand exchange has failed, likely due to degraded Xantphos.

Step 2: Substrate Addition
  • Action: Add the 4-bromo-1H-pyrazole derivative (1.0 equiv) and morpholine (1.2 equiv). Seal the reaction vessel securely.

  • Causality: A slight 1.2x stoichiometric excess of morpholine ensures complete consumption of the pyrazole without overwhelming the palladium coordination sphere, which would inhibit the initial oxidative addition step.

Step 3: Thermal Optimization & Execution
  • Action: Transfer the sealed vessel to a pre-calibrated heating block set strictly to 100 °C . Stir vigorously (800 rpm) for 16 hours.

  • Causality: 100 °C provides the exact thermal energy required to overcome the activation barrier for reductive elimination without triggering ligand dissociation.

  • Validation Checkpoint: Monitor the reaction color at the 1-hour mark. A healthy catalytic cycle maintains a vibrant orange/red hue. If the solution turns opaque black with a fine precipitate, the catalyst has died (Pd black formation). This indicates either oxygen ingress or localized overheating above 110 °C.

Step 4: Analytical Validation
  • Action: At 2 hours, withdraw a 10 µL aliquot under N₂, dilute in MeCN, and analyze via LCMS.

  • Validation Checkpoint: Identify the product mass [M+H]+. Crucially, scan for the des-bromo side product [M-Br+H]+. If the des-bromo peak exceeds 5% relative area, the internal temperature is too high, causing the base to undergo β-hydride elimination. Reduce the block temperature to 90 °C for subsequent runs.

Step 5: Quench and Isolation
  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl immediately neutralizes the strong NaOtBu base, halting any background degradation reactions and protonating the morpholine nitrogen to aid in aqueous partitioning and subsequent silica gel purification.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | MDPI Molecules |[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | ACS Organic Process Research & Development |[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles | MDPI Molecules |[Link]

Technical Support Center: Purification of 4-(1H-Pyrazol-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of 4-(1H-Pyrazol-1-ylmethyl)morpholine (a Mannich base/aminal) from reaction mixtures containing unreacted pyrazole.

Because this product contains an acid-labile N,N-acetal (aminal) bridge, standard purification techniques often lead to product degradation or incomplete separation. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity isolation.

Diagnostic Matrix: Common Purification Failures

Review the table below to diagnose your specific experimental issue before proceeding to the troubleshooting FAQs and protocols.

Symptom / ObservationRoot Cause AnalysisRecommended Solution
Product disappears after 1M HCl wash Acid-catalyzed hydrolysis of the aminal bridge.Stop acidic workups. Use Protocol A (Scavenger Resin) or Protocol C (Cu(II) Wash).
Severe streaking on TLC/Silica Gel Pyrazole hydrogen-bonding with acidic silanol groups.Deactivate silica. Use Protocol B (Amine-Modified Chromatography).
Persistent pyrazole in NMR after water wash Pyrazole's high solubility in both aqueous and organic phases.Covalent capture. Use Protocol A (PS-Isocyanate Scavenging).

Troubleshooting Q&A (FAQs)

Q1: Why does my product degrade when I use standard acid-base extraction to remove pyrazole?

A: 4-(1H-Pyrazol-1-ylmethyl)morpholine is an aminal. The methylene bridge connecting the pyrazole and morpholine rings is highly susceptible to acid-catalyzed hydrolysis [1]. When you wash the organic layer with an aqueous acid (e.g., 1M HCl, pH < 4), the basic morpholine nitrogen protonates. This triggers a cascade where the C-N bond cleaves, forming an iminium ion that is rapidly attacked by water. Paradoxically, this degradation generates more pyrazole, formaldehyde, and morpholine, completely destroying your yield.

AminalHydrolysis A 4-(1H-Pyrazol-1-ylmethyl)morpholine (Target Aminal) B Protonated Aminal Intermediate (pH < 4) A->B + H+ (Aqueous Acid) C Iminium Ion Formation + Pyrazole Leaving Group B->C C-N Bond Cleavage D Nucleophilic Attack by H2O C->D + H2O E Hydrolysis Products: Formaldehyde + Morpholine + Pyrazole (Impurity Generated!) D->E Breakdown

Mechanism of aminal degradation under acidic extraction conditions.

Q2: How can I selectively remove pyrazole without using aqueous acids?

A: The most effective method is utilizing a Polymer-Supported Isocyanate (PS-Isocyanate) scavenger resin [2]. Unreacted pyrazole contains a secondary amine (N-H) that can act as a nucleophile. Your product, 4-(1H-Pyrazol-1-ylmethyl)morpholine, is a fully substituted tertiary amine with no N-H bonds. When the crude mixture is exposed to PS-Isocyanate, the unreacted pyrazole covalently binds to the resin to form a urea linkage. The resin is then simply filtered away, leaving pure product in the filtrate.

Q3: I need to use silica gel chromatography. Why is the pyrazole streaking, and how do I fix it?

A: Pyrazole acts as both a hydrogen-bond donor (N-H) and acceptor (N). It interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard "Type A" silica gel, leading to severe peak tailing and streaking [3]. To resolve this, you must "deactivate" the column by adding a basic modifier—typically 1-2% Triethylamine (TEA)—to your mobile phase. The TEA competitively binds to the silanol sites, allowing the tertiary amine product and the pyrazole to elute as sharp, distinct bands.

Step-by-Step Methodologies

Protocol A: Polymer-Supported Scavenging (PS-Isocyanate)

This is the gold-standard method for combinatorial chemistry and parallel synthesis purification.

  • Solubilization: Dissolve the crude reaction mixture (containing the aminal product and pyrazole impurity) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.

  • Resin Addition: Add Polymer-Supported Isocyanate resin (typically 1.1 to 1.5 mmol NCO/g loading capacity) to the solution. Use a 2-to-3-fold molar excess of the resin relative to the estimated amount of unreacted pyrazole [2].

  • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Note: Pyrazole is a weaker nucleophile than aliphatic amines; do not shorten the reaction time.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the retained resin twice with a small volume of DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the combined filtrate and washes under reduced pressure. The resulting residue is the purified 4-(1H-Pyrazol-1-ylmethyl)morpholine.

ScavengerWorkflow Step1 Crude Mixture in DCM (Aminal + Pyrazole) Step2 Add PS-Isocyanate Resin (Electrophilic Scavenger) Step1->Step2 Step3 Agitate at Room Temp (2-4 Hours) Step2->Step3 Step4 Covalent Capture: Pyrazole-Urea-Resin Formed Step3->Step4 Selective Reaction Step5 Vacuum Filtration Step4->Step5 Step6 Concentrate Filtrate (Pure Aminal Recovered) Step5->Step6 Resin Retained on Filter

Workflow for selective pyrazole removal using polymer-supported isocyanate.

Protocol B: Amine-Modified Silica Gel Chromatography

Use this method if scavenger resins are unavailable or if other non-amine impurities must be removed.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent mixture [3].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified eluent. Allow 2-3 column volumes of the modified solvent to pass through the column to fully deactivate the silanol groups prior to loading.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the modified eluent and carefully load it onto the column head.

  • Elution: Run the column normally. The target aminal will elute significantly faster and sharper than it would on untreated silica.

Protocol C: Mild Transition-Metal Aqueous Wash (CuSO₄ Method)

An advanced, cost-effective alternative to scavenger resins utilizing coordination chemistry.

  • Preparation: Dissolve the crude mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate).

  • Complexation Wash: Wash the organic layer with a 0.5 M aqueous solution of Copper(II) Sulfate (CuSO₄). Free pyrazole acts as an excellent bidentate/monodentate ligand for Cu(II), forming highly water-soluble, deep-blue [Cu(pyrazole)₆]²⁺ or related complex cations [4]. The sterically hindered aminal product coordinates poorly and remains in the organic phase.

  • Separation: Separate the phases. Repeat the CuSO₄ wash until the aqueous layer no longer turns a deeper blue (indicating all free pyrazole has been sequestered).

  • Final Wash: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.in. Available at:[Link]

  • Booth, R. J., & Hodges, J. C. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Available at:[Link]

  • University of Kentucky X-Ray Crystallography Facility. A copper(II)–pyrazole complex cation with 3 imposed symmetry. Acta Crystallographica. Available at:[Link]

Technical Support Center: 4-(1H-Pyrazol-1-ylmethyl)morpholine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(1H-Pyrazol-1-ylmethyl)morpholine . Because this compound features an N-C-N linkage (specifically, an N-Mannich base or aminal), it exhibits unique physicochemical behaviors in aqueous environments.

This document synthesizes mechanistic causality, quantitative stability data, and self-validating experimental protocols to help you troubleshoot assay artifacts and maintain compound integrity.

Part 1: Mechanistic Fundamentals & Troubleshooting (FAQs)

Q1: What is the fundamental cause of 4-(1H-Pyrazol-1-ylmethyl)morpholine instability in aqueous media?

A: The instability is driven by the intrinsic chemical nature of its methylene bridge (-CH₂-), which links the morpholine and pyrazole rings. This structure is an aminal (or N-Mannich base)[1].

The morpholine nitrogen is significantly more basic (pKa ~8.3) than the pyrazole nitrogen (pKa ~2.5). In aqueous media, the morpholine nitrogen acts as a proton sink. Protonation weakens the adjacent C-N bond, initiating a spontaneous heterolytic cleavage. This cleavage ejects the pyrazole as a neutral leaving group and generates a highly reactive morpholinium-methyl iminium ion[2]. Water subsequently attacks this iminium ion to form a hemiaminal, which rapidly collapses to release free morpholine and formaldehyde. This aminal-type degradation is a well-documented pathway for N-aminomethyl derivatives[3].

Hydrolysis A 1. Intact Aminal 4-(1H-Pyrazol-1-ylmethyl)morpholine B 2. Protonated Aminal (Morpholine N-protonation) A->B Aqueous H+ C 3. Iminium Ion + Free Pyrazole B->C C-N Cleavage D 4. Hemiaminal (Hydration step) C->D + H2O E 5. Final Degradants Morpholine + Formaldehyde D->E Decomposition

Fig 1: Acid-catalyzed hydrolysis pathway of 4-(1H-Pyrazol-1-ylmethyl)morpholine.

Q2: How do pH and temperature quantitatively impact the half-life of this compound?

A: The hydrolysis of N-Mannich bases is highly dependent on the pH of the environment and the steric/electronic properties of the parent amines[3]. Because the rate-limiting step is often the protonation of the basic amine or the subsequent hydration of the iminium ion, acidic conditions drastically accelerate degradation[1].

Below is a quantitative summary of expected stability parameters based on aminal kinetic models.

Buffer pHTemperature (°C)Estimated Half-Life (t½)Primary Degradation Products
2.0 (Gastric simulated)37< 10 minutesMorpholine, Pyrazole, Formaldehyde
5.0 (Endosomal simulated)371 - 3 hoursMorpholine, Pyrazole, Formaldehyde
7.4 (Physiological)3712 - 24 hoursMorpholine, Pyrazole, Formaldehyde
7.4 (Physiological)4> 7 daysIntact Aminal (Trace degradants)
9.0 (Alkaline)25> 14 daysIntact Aminal
Q3: My biochemical assay is showing unexpected protein aggregation and false positives. Could the compound be responsible?

A: Yes. The in vitro formation of formaldehyde upon the breakdown of N-Mannich bases is a critical limitation and a known source of assay interference[1]. Formaldehyde is a potent electrophile that rapidly cross-links primary amines (e.g., lysine residues) on proteins. If your assay involves prolonged incubation at 37°C in pH 7.4 buffer, the compound is likely releasing sufficient formaldehyde to cause target protein aggregation, altering enzyme kinetics, or producing false-positive readout signals.

Troubleshooting Fix: Run a control assay using equimolar concentrations of free morpholine, free pyrazole, and formaldehyde to determine if the assay artifact is driven by the degradants rather than the intact parent molecule.

Part 2: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol handling this compound must be designed as a self-validating system. The following methodologies ensure that you are testing the intact molecule, not its degradation products.

Protocol A: Preparation and Storage of Stable Stock Solutions

To prevent premature hydrolysis, water must be strictly excluded during long-term storage.

  • Solvent Selection: Use only anhydrous, amine-free Dimethyl Sulfoxide (DMSO) stored over molecular sieves. Do not use methanol or ethanol, as alcohols can participate in transacetalization reactions with the aminal[2].

  • Dissolution: Dissolve the lyophilized powder of 4-(1H-Pyrazol-1-ylmethyl)morpholine to a concentration of 10 mM or 50 mM.

  • Aliquotting: Dispense into single-use amber glass vials (to prevent photodegradation) purged with dry argon or nitrogen gas.

  • Storage: Store at -20°C or -80°C.

  • Usage Rule: Thaw an aliquot immediately before the experiment. Never store intermediate aqueous dilutions (e.g., 1 mM in water) for more than 1 hour.

Protocol B: LC-MS/MS Method for Quantifying Hydrolysis Kinetics

To validate the half-life of the compound in your specific assay buffer, use this step-by-step kinetic profiling method. This protocol is self-validating because it monitors both the disappearance of the parent mass and the stoichiometric appearance of the pyrazole leaving group.

  • Matrix Preparation: Pre-warm 990 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C in a thermomixer.

  • Spiking: Add 10 µL of the 10 mM DMSO stock to the buffer (final concentration: 100 µM). Vortex immediately for 3 seconds.

  • Time-Course Sampling: At intervals (t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction vial.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with 0.1% Ammonium Hydroxide. Causality: The alkaline pH deprotonates the morpholine, halting the acid-catalyzed C-N cleavage, while the organic solvent precipitates buffer salts.

  • Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to pellet any precipitants.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use Multiple Reaction Monitoring (MRM) to track the parent ion [M+H]+ and the appearance of the pyrazole fragment [M+H]+ = 69.0.

AnalyticalWorkflow S1 1. Buffer Spiking (100 µM, 37°C) S2 2. Time-Course Sampling S1->S2 S3 3. Alkaline Quench (Ice-cold ACN + NH4OH) S2->S3 S4 4. Centrifugation (14k x g, 4°C) S3->S4 S5 5. LC-MS/MS (MRM Tracking) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for monitoring aminal degradation kinetics.

References

  • Wharton, L. et al. "Advances in the Release of Amide‐Containing Molecules." Chemistry - A European Journal, 2024. URL:[Link]

  • Karaman, R. "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes." Chemical Biology & Drug Design, 2013. URL:[Link]

  • Orlova, D.D. et al. "A Study on Hydrolytic Stability of Isatin N-Mannich Bases." Russian Journal of General Chemistry, 2018. URL:[Link]

  • Alonso, M. A. et al. "Aminomethylated Pyrroles: Casting a Spotlight." Mini-Reviews in Organic Chemistry, 2006. URL:[Link]

Sources

Technical Support Center: Controlling Moisture Sensitivity in Morpholinomethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of morpholinomethyl intermediates (such as N-methoxymethyl morpholine, morpholinomethyl ethers, and related aminals). These compounds are highly versatile in Mannich-type reactions and prodrug synthesis, but they are notoriously susceptible to hydrolytic cleavage[1].

This guide is designed to move beyond basic handling tips. Here, we dissect the chemical causality behind their instability and provide self-validating, field-proven protocols to ensure your syntheses succeed.

Mechanistic Insight: The "Why" Behind the Degradation

To control moisture sensitivity, you must first understand the degradation mechanism. Morpholinomethyl compounds are typically aminals, hemiaminals, or alpha-heteroatom ethers.

The Causality of Cleavage: The fundamental vulnerability lies in the nitrogen atom of the morpholine ring. The lone pair on this nitrogen can donate electron density to expel the adjacent leaving group (e.g., an ether oxygen or a secondary amine). This expulsion generates a highly electrophilic iminium ion . If even trace amounts of water are present, water acts as a nucleophile and attacks the iminium carbon. This forms an unstable hemiaminal intermediate that rapidly collapses, irreversibly cleaving the molecule into morpholine and formaldehyde[2].

Because this process is acid-catalyzed, even the slight acidity of standard silica gel or trace dissolved


 in unpurged solvents can trigger a catastrophic degradation cascade.

Hydrolysis A Morpholinomethyl Intermediate B Protonation (Trace Acid/H2O) A->B H+ / H2O C Iminium Ion Formation B->C - Leaving Group D Nucleophilic Attack (by H2O) C->D + H2O E Hemiaminal Intermediate D->E - H+ F Degradation: Morpholine + Formaldehyde E->F Cleavage

Mechanistic pathway of moisture-induced degradation in morpholinomethyl intermediates.

Troubleshooting Guide & FAQs

Q1: My reaction yields were excellent, but my product decomposes during silica gel chromatography. Why?

Analysis: Standard silica gel is inherently acidic (pH ~4.5-5.5) and retains a significant hydration shell. When your morpholinomethyl intermediate contacts the silica, the acidic silanol groups protonate the intermediate, triggering the iminium ion formation described above. The retained moisture on the silica then hydrolyzes it. Solution: You must neutralize the stationary phase. Switch to Basic Alumina , or if silica must be used, pre-treat it by flushing the column with 1-5% Triethylamine (TEA) in your non-polar eluent before loading your sample[3].

Q2: What is the maximum acceptable water content in my reaction solvents?

Analysis: Because the hydrolysis is catalytic in the presence of trace acid, even sub-stoichiometric amounts of water relative to your substrate will initiate degradation. Solution: Solvents must be rigorously dried. We mandate a Karl Fischer (KF) titration reading of < 50 ppm water for all solvents used in these workflows. Relying on "sure-seal" bottles that have been previously punctured is a common point of failure.

Q3: How should I properly store these intermediates for long-term stability?

Analysis: Atmospheric moisture and ambient temperatures accelerate thermodynamic degradation. Solution: Store the compounds neat (solvent-free) at -20°C to -80°C. They must be blanketed under Argon (which is denser than Nitrogen and provides a better protective layer) and kept in a secondary container with active desiccants (e.g., Drierite).

Quantitative Critical Control Parameters

To standardize your lab's approach, adhere to the following validated thresholds. Deviation from these parameters is the leading cause of intermediate failure.

ParameterOptimal RangeCritical ThresholdConsequence of Failure
Solvent Moisture (KF) < 10 ppm> 50 ppmInitiation of iminium ion hydrolysis.
Workup Aqueous pH 7.5 - 9.0< 7.0Rapid acid-catalyzed cleavage of the C-N/C-O bond.
Storage Temperature -20°C to -80°C> 4°CAccelerated thermal degradation and oxidation.
Purification Matrix Basic Alumina / TEA-SilicaUntreated SilicaComplete on-column decomposition.

Field-Proven Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If a step fails, the validation check will catch it before you waste downstream reagents.

Protocol A: Anhydrous Reaction Setup & Execution

Use this protocol for the synthesis or derivatization of morpholinomethyl compounds.

  • Glassware Preparation: Bake all reaction flasks, stir bars, and condensers at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and immediately evacuate under high vacuum (Schlenk line). Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Validation (Self-Validation Step): Withdraw a 1 mL aliquot of your anhydrous solvent (e.g., THF, DCM) via a dry syringe. Perform a Karl Fischer titration. Do not proceed if

    
     > 50 ppm. 
    
  • Reagent Addition: Add the morpholinomethyl starting material against a positive counter-flow of Argon. Use strictly anhydrous syringe techniques for all liquid transfers[3].

  • Non-Aqueous Quench: Avoid standard aqueous workups. Instead, quench the reaction by adding a stoichiometric amount of an anhydrous scavenger (e.g., solid supported carbonates) and filter the crude mixture through a pad of oven-dried Celite under an Argon blanket.

  • NMR Validation Check: Before proceeding to purification, take a crude

    
     NMR in anhydrous 
    
    
    
    (passed through basic alumina). Validation: Look for the intact morpholinomethyl methylene protons (typically a singlet or multiplet near
    
    
    3.5-4.5 ppm). The appearance of a sharp singlet near
    
    
    9.7 ppm (formaldehyde) indicates a moisture breach.
Protocol B: Moisture-Tolerant Purification Workflow

Use this protocol to isolate the intermediate without inducing hydrolysis.

  • Matrix Deactivation: Prepare a slurry of silica gel in your starting mobile phase (e.g., Hexanes/Ethyl Acetate) containing 5% Triethylamine (TEA) by volume.

  • Column Packing: Pour the slurry and pack the column. Flush with at least 3 column volumes of the TEA-spiked solvent to ensure all acidic silanol sites are neutralized.

  • Equilibration: Flush with 2 column volumes of your standard mobile phase (containing 0.5% TEA) to remove excess base.

  • Elution: Load your crude mixture and elute rapidly. Prolonged residence time on any stationary phase increases the risk of degradation.

Workflow S1 Solvent Preparation S2 Karl Fischer Titration (< 50 ppm H2O) S1->S2 S2->S1 Fail (Dry again) S3 Reaction Setup (Schlenk Line / Argon) S2->S3 Pass S4 Quench & Workup S3->S4 S5 Aqueous Quench? S4->S5 S6 Avoid! Use Non-Aqueous Filtration (Celite) S5->S6 Yes S7 Chromatography S5->S7 No S6->S7 S8 Use Basic Alumina or TEA-Treated Silica S7->S8

Step-by-step workflow for the anhydrous synthesis and purification of sensitive intermediates.

References

1.[2] Morpholinomethyl Derivatives of Urea and Substituted Ureas. Journal of the American Chemical Society (ACS Publications). URL:[Link] 2.[3] Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link] 3.[1] Synthesis, enzymatic hydrolysis and physico-chemical properties of N-substituted 4-(aminomethyl)benzoate diester prodrugs of ganciclovir. Acta Pharmaceutica Nordica (PubMed). URL: [Link]

Sources

Validation & Comparative

Predictive Accuracy in Structural Elucidation: A Comparison Guide to 13C NMR Chemical Shifts of Methylene Bridges in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives are ubiquitous in modern drug discovery, forming the core scaffold of numerous kinase inhibitors, COX-2 inhibitors, and neuroactive agents. A common structural motif in these compounds is the methylene bridge (-CH2-) connecting the pyrazole ring to other pharmacophores, such as in benzylpyrazoles or bis(pyrazolyl)methanes. Accurate assignment of the 13C NMR chemical shift for this methylene bridge—which typically resonates between 40 and 80 ppm depending on the electronic environment—is critical for confirming regiochemistry during synthesis.

As a Senior Application Scientist, I frequently observe that relying solely on empirical prediction software can lead to costly misassignments in sterically congested or electronically unique pyrazole derivatives. This guide objectively compares the performance of empirical NMR prediction tools against first-principles Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

The Mechanistic Challenge in NMR Prediction

Empirical predictors (e.g., ChemDraw, Mnova) rely on Hierarchical Orthogonal Space Encoding (HOSE) codes, which match the target molecule's substructures to experimental databases. While computationally inexpensive, they often fail to account for through-space interactions, hydrogen bonding, or complex conformational dynamics. For instance, the methylene bridge in bis(pyrazolyl)methanes is highly deshielded due to the combined electron-withdrawing nature and magnetic anisotropy of two adjacent pyrazole rings, pushing the 13C shift to ~74–76 ppm[1]. Empirical tools frequently underestimate this deshielding effect because the exact N-CH2-N bis-heterocyclic environment is underrepresented in standard training sets.

Conversely, DFT-GIAO calculations compute the magnetic shielding tensors directly from the optimized electron density of the molecule[2]. This approach inherently accounts for specific conformational states and electronic delocalization, offering superior accuracy for complex heterocyclic bridges[3].

Experimental & Computational Workflows

To validate these approaches, we utilize 1,1'-bis(3,5-dimethylpyrazolyl)methane as a self-validating model system. The protocols below outline the necessary steps to synthesize the compound, acquire the experimental data, and perform the computational predictions.

Synthesis of 1,1'-bis(3,5-dimethylpyrazolyl)methane
  • Reaction Setup: Combine 3,5-dimethylpyrazole (2.0 eq) and dibromomethane (1.0 eq) in a biphasic mixture of toluene and 40% aqueous NaOH.

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst.

    • Causality: The pyrazole resides in the organic phase, while the base is trapped in the aqueous phase. TBAB is critical because it transports the hydroxide ion across the biphasic interface to deprotonate the pyrazole. This generates a highly nucleophilic pyrazolide anion that readily attacks the dibromomethane.

  • Isolation: Reflux for 12 hours, separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Recrystallize from hexane to yield the pure product.

Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl3.

  • Acquisition: Acquire the 13C{1H} NMR spectrum at 100 MHz using a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Parameter Optimization: Set the relaxation delay (D1) to 2.0–3.0 seconds and acquire 512 scans.

    • Causality: Proton decoupling collapses the carbon signals into sharp singlets, drastically improving the signal-to-noise ratio for the naturally low-abundance 13C isotope (~1.1%). A sufficient D1 ensures that quaternary carbons (like the pyrazole C3/C5) relax fully between scans, preventing signal attenuation and allowing for qualitative integration[4].

DFT-GIAO Computational Protocol
  • Conformational Search: Perform a conformational search using Molecular Mechanics (MMFF94) to identify the global minimum energy conformer.

    • Causality: NMR shifts are highly conformation-dependent. Calculating tensors on a local minimum rather than the global minimum will yield data that does not reflect the time-averaged solution state.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-311+G(d,p) level of theory in a continuum solvent model (PCM, Chloroform).

  • Tensor Calculation: Calculate the NMR shielding tensors using the GIAO method at the same level of theory[2].

    • Causality: The GIAO method is mandatory because it uses basis functions that explicitly depend on the magnetic field. This eliminates the gauge-origin dependence that otherwise introduces massive, unpredictable errors in chemical shift calculations[3].

Quantitative Data Comparison

The table below benchmarks the experimental 13C NMR chemical shifts of 1,1'-bis(3,5-dimethylpyrazolyl)methane against predictions from a standard empirical database tool and our DFT-GIAO protocol.

Carbon PositionExperimental Shift (ppm)[4]Empirical Prediction (ppm)DFT-GIAO Prediction (ppm)Absolute Error: EmpiricalAbsolute Error: DFT
Methylene Bridge (-CH2-) 74.4 62.1 75.2 12.3 0.8
Pyrazole C3 / C5 (Quaternary)148.3 / 141.6146.0 / 140.0149.1 / 142.52.3 / 1.60.8 / 0.9
Pyrazole C4 (CH)107.2105.5106.81.70.4
Methyl Groups (-CH3)13.7 / 11.812.0 / 11.514.1 / 12.21.7 / 0.30.4 / 0.4

Data Insight: The empirical method fails significantly at the methylene bridge (Δ 12.3 ppm) because it cannot accurately model the combined anisotropic deshielding of the two pyrazole rings. The DFT-GIAO method successfully predicts this shift within <1.0 ppm accuracy.

Workflow Visualization

NMR_Workflow Start Target: Pyrazole Derivative (Methylene Bridge Assignment) Synth Chemical Synthesis (Phase-Transfer Catalysis) Start->Synth Empirical Empirical Prediction (HOSE Codes / Databases) Start->Empirical ConfSearch Conformational Search (MMFF94) Start->ConfSearch ExpNMR Experimental 13C NMR (100 MHz, CDCl3) Synth->ExpNMR Purified Compound Compare Chemical Shift Comparison & Regiochemical Assignment ExpNMR->Compare Empirical->Compare Underestimates Deshielding DFTOpt Geometry Optimization (B3LYP/6-311+G**) ConfSearch->DFTOpt Global Minimum GIAO GIAO Tensor Calculation (Gauge-Independent) DFTOpt->GIAO Optimized Geometry GIAO->Compare High Accuracy

Integrated workflow comparing experimental 13C NMR acquisition with empirical and DFT predictions.

Conclusion

For routine aliphatic or simple aromatic scaffolds, empirical NMR prediction tools provide rapid and generally reliable data. However, when elucidating the structure of complex pyrazole derivatives—specifically those containing sterically encumbered or electronically unique methylene bridges—empirical methods demonstrate a critical vulnerability. As demonstrated, DFT-GIAO calculations provide the rigorous, first-principles accuracy required to prevent misassignment, ensuring the scientific integrity of your structural elucidation pipeline.

References

  • [1] Multiple Coordination Modes of a New Ditopic Bis(pyrazolyl)methane Ligand. rsc.org. 1

  • [2] DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. nih.gov. 2

  • [3] Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. acs.org.3

  • [4] Dinuclear Complexes Containing Linear M−F−M[M = Mn(II), Fe(II), Co(II), Ni. nationalmaglab.org. 4

Sources

FTIR characteristic peaks for 4-(1H-Pyrazol-1-ylmethyl)morpholine

Mechanistic Causality: The Spectroscopic Fingerprint of the Linkage

FTIR spectroscopy is the premier technique for validating the formation of the methylene bridge between two secondary amines. The causality behind our spectral interpretation relies on the fundamental principles of vibrational modes:

  • The Disappearance of the N-H Stretch (The Primary Marker): In their unreacted states, both 1H-pyrazole and morpholine possess a secondary amine (N-H) group. In the solid state, the N-H stretching frequency of pyrazole typically manifests as a broad, complex band between 3100 and 3500 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. Morpholine exhibits a similar N-H stretch around 3300 cm⁻¹. The successful formation of 4-(1H-Pyrazol-1-ylmethyl)morpholine is definitively proven by the complete absence of these N-H stretching bands, confirming that both nitrogen atoms have been alkylated by the methylene bridge.

  • Aliphatic C-H Stretching: The introduction of the methylene linker, combined with the morpholine ring, introduces distinct aliphatic C-H stretching vibrations. These typically appear as sharp bands in the 2823, 2937, and 2972 cm⁻¹ regions[2].

  • C-O-C Asymmetric Stretching: The morpholine moiety acts as a stable spectroscopic anchor. The ether linkage (C-O-C) within the morpholine ring produces strong, highly characteristic stretching bands between 1084 and 1147 cm⁻¹[2]. This peak must remain intact and unshifted compared to the parent morpholine, validating that the ring structure survived the reaction conditions.

  • C=N and C=C Ring Vibrations: The pyrazole ring's aromaticity is maintained, but the electron-donating effect of the new

    
     aminal linkage slightly alters its dipole. The C=N stretching of the substituted pyrazole is typically observed as a prominent absorption band between 1568 and 1598 cm⁻¹[2][3].
    

Comparative Spectral Analysis

To contextualize the performance and identity of 4-(1H-Pyrazol-1-ylmethyl)morpholine, we must compare it against its parent compounds and a common alternative, 4-(1H-Imidazol-1-ylmethyl)morpholine (which utilizes an imidazole ring instead of pyrazole). The imidazole alternative is often evaluated in drug discovery for different hydrogen-bonding geometries and basicity.

Functional Group / Mode1H-Pyrazole (Parent)Morpholine (Parent)Target: 4-(1H-Pyrazol-1-ylmethyl)morpholineAlternative: 4-(1H-Imidazol-1-ylmethyl)morpholine
N-H Stretch ~3100–3500 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)Absent (Validates linkage)Absent (Validates linkage)
C-O-C Stretch Absent~1110 cm⁻¹ (Strong)~1084–1147 cm⁻¹ (Strong)~1115 cm⁻¹ (Strong)
C=N Ring Stretch ~1560 cm⁻¹Absent~1568–1598 cm⁻¹ ~1490–1530 cm⁻¹ (Distinct imidazole mode)
Aliphatic C-H Stretch Absent~2850–2950 cm⁻¹~2823–2972 cm⁻¹ ~2820–2950 cm⁻¹
Aromatic C-H Bend ~760 cm⁻¹ (Out-of-plane)Absent~750–770 cm⁻¹ ~730–740 cm⁻¹ & ~650 cm⁻¹

Data Interpretation: The critical differentiator between the target pyrazole derivative and the imidazole alternative lies in the C=N stretching region. Pyrazole derivatives exhibit higher frequency C=N stretches (~1568–1598 cm⁻¹) compared to the imidazole analogs, allowing for rapid, non-destructive differentiation during quality control.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By integrating internal controls (background and parent compound baselines), the system automatically flags environmental contamination or incomplete reactions.

Step 1: System Initialization & Environmental Control

  • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes.

  • Causality: Aminals (compounds with an

    
     linkage) can be sensitive to hydrolysis in highly humid environments. Purging eliminates atmospheric water vapor (which absorbs strongly at ~3400 cm⁻¹ and ~1630 cm⁻¹), preventing false positives for N-H or O-H stretches.
    
  • Validation Check: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). If the baseline variance exceeds 0.01 absorbance units in the water region, the purge is incomplete. Do not proceed.

Step 2: Parent Compound Baseline Acquisition (Positive Control)

  • Action: Deposit 2 mg of pure 1H-pyrazole onto the diamond ATR crystal. Apply standard anvil pressure. Acquire the spectrum, then clean the crystal with anhydrous isopropanol. Repeat for pure morpholine.

  • Causality: This establishes the exact instrument-specific wavenumber for the N-H stretches of your specific starting materials, serving as the benchmark for disappearance.

Step 3: Target Compound Acquisition

  • Action: Deposit 2 mg of the synthesized 4-(1H-Pyrazol-1-ylmethyl)morpholine onto the crystal. Apply identical anvil pressure. Acquire the spectrum (32 scans).

  • Validation Check: Overlay the target spectrum with the parent spectra. The protocol is considered mathematically validated only if the integration of the area under the curve between 3100–3500 cm⁻¹ in the target spectrum is

    
     of the parent pyrazole spectrum.
    

Step 4: Spectral Subtraction & Peak Integration

  • Action: Perform a spectral subtraction of the parent morpholine spectrum from the target spectrum.

  • Causality: Subtracting the morpholine backbone isolates the vibrational modes of the pyrazole ring and the methylene bridge, allowing for precise integration of the C=N stretch (~1598 cm⁻¹) without interference from morpholine's C-N stretches (~1231 cm⁻¹)[3].

Logical Workflow Diagram

Below is the logical decision tree for validating the structural integrity of 4-(1H-Pyrazol-1-ylmethyl)morpholine using the self-validating FTIR protocol.

FTIR_WorkflowStartSynthesized Compound4-(1H-Pyrazol-1-ylmethyl)morpholineATRATR-FTIR Analysis(Diamond Crystal, 4000-400 cm⁻¹)Start->ATRCheckNHAssess 3100-3500 cm⁻¹(N-H Stretch Region)ATR->CheckNHCheckCH2Assess 2800-3000 cm⁻¹(Aliphatic C-H Region)ATR->CheckCH2CheckCOCAssess 1080-1150 cm⁻¹(C-O-C Stretch Region)ATR->CheckCOCNH_AbsentAbsence of N-H Peak(Confirms N-alkylation)CheckNH->NH_Absent Peak AbsentInvalidReaction Incomplete(Free Amine Detected)CheckNH->Invalid Peak PresentCH2_PresentPresence of 2823-2972 cm⁻¹(Confirms Methylene Bridge)CheckCH2->CH2_PresentCOC_PresentPresence of ~1110 cm⁻¹(Confirms Morpholine Ring)CheckCOC->COC_PresentValidValidated N-CH₂-N Linkage(Structural Integrity Confirmed)NH_Absent->ValidCH2_Present->ValidCOC_Present->Valid

Caption: Logical workflow for the FTIR-based structural validation of the N-CH2-N aminal linkage.

References

  • Title: Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant Source: Asian Journal of Chemistry (asianpubs.org) URL: [Link]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (mdpi.com) URL: [Link]

  • Title: 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol Source: MDPI (mdpi.com) URL: [Link]

Comparative Stability Guide: N-Linked vs. C-Linked Pyrazoles and Morpholines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry, pyrazoles and morpholines are ubiquitous pharmacophores used to tune lipophilicity, basicity, and target engagement. However, the exact topological connection—whether a heterocycle is attached to the core scaffold via its nitrogen atom (N-linked ) or a carbon atom (C-linked )—profoundly dictates the molecule's metabolic fate. This guide objectively compares the metabolic stability, reactive metabolite formation, and intrinsic clearance of N-linked versus C-linked pyrazoles and morpholines, providing actionable experimental workflows for lead optimization.

Mechanistic Causality: Why Linkage Dictates Stability

The Morpholine Paradigm: N-Linked vs. C-Linked

N-linked morpholines are highly favored in drug discovery due to their synthetic accessibility (e.g., via Buchwald-Hartwig aminations). However, the lone pair on the morpholine nitrogen activates the adjacent


-carbons. This makes the ring highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated Hydrogen Atom Transfer (HAT), leading to hemiaminal intermediates that rapidly collapse into[1].

Conversely, C-linked morpholines (attached at C2 or C3) fundamentally alter this metabolic liability. By shifting the attachment point, the electronic environment of the ring changes, which often reduces the basicity (


) of the morpholine nitrogen and increases steric hindrance around the metabolic "soft spots". While this structural shift can significantly, it requires more complex synthetic routes (such as SnAP reagents) and must be carefully balanced against potential losses in target potency[2].
The Pyrazole Paradigm: N-Linked vs. C-Linked

N-linked pyrazoles (N-aryl or N-alkyl) often suffer from poor microsomal stability. The electron-rich nature of the N-linked pyrazole moiety makes it highly susceptible to oxidative bioactivation, frequently forming highly reactive [3]. These electrophilic intermediates readily bind to cellular proteins, posing a severe risk for idiosyncratic drug toxicity.

C-linked pyrazoles (attached at C3, C4, or C5) offer a robust solution. The C-linkage generally increases the half-wave oxidation potential (


) of the molecule, creating a higher thermodynamic barrier for CYP-mediated oxidation. Consequently, C-linked pyrazoles demonstrate significantly compared to their N-linked counterparts, effectively mitigating toxicity risks while maintaining target engagement[4].

Comparative Performance Data

The following table synthesizes the expected stability parameters and metabolic liabilities when optimizing between N-linked and C-linked heterocycles.

Pharmacophore VariantLinkage TypeRelative CYP AffinityPrimary Metabolic LiabilityGSH Adduct PropensityIntrinsic Clearance (

)
Morpholine N-LinkedHigh

-Carbon Oxidation, Ring Opening
ModerateHigh (>100 µL/min/mg)
Morpholine C-LinkedModerateAltered (Sterically Shielded)LowLow to Moderate
Pyrazole N-LinkedHighParaquinoneimine FormationHigh (>10%)High
Pyrazole C-LinkedLowAlkyl/Aryl HydroxylationLow (<2%)Low (<30 µL/min/mg)

Visualizing the Metabolic Pathways

metabolic_pathways N_Morph N-Linked Morpholine CYP_Ox CYP450 Oxidation (alpha-Carbon) N_Morph->CYP_Ox Ring_Open Ring Opening & N-Dealkylation CYP_Ox->Ring_Open C_Morph C-Linked Morpholine Steric Steric Hindrance & Altered pKa C_Morph->Steric Stable Improved Metabolic Stability Steric->Stable N_Pyr N-Linked Pyrazole Ox_Int Oxidation to Paraquinoneimine N_Pyr->Ox_Int GSH_Add High GSH Adducts (Toxicity Risk) Ox_Int->GSH_Add C_Pyr C-Linked Pyrazole High_E Higher Oxidation Potential (E1/2) C_Pyr->High_E Low_GSH Low GSH Adducts (<2%) High_E->Low_GSH

Predicted metabolic pathways and stability outcomes for N-linked vs C-linked heterocycles.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these scaffolds, researchers must deploy a dual-assay system that measures both the rate of parent compound disappearance and the formation of toxic reactive intermediates.

Protocol A: Phase I Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds. Causality & Validation: A minus-NADPH control is strictly required. If a compound degrades in the absence of NADPH, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated metabolism, preventing false-positive clearance rates.

Step-by-Step Workflow:

  • Preparation : Prepare a 10 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (HLM/RLM) at a protein concentration of 1 mg/mL.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Add NADPH to a final concentration of 1 mM to initiate CYP450 enzymatic activity. (Control: Add an equivalent volume of buffer instead of NADPH to a parallel control plate).

  • Quenching : At specific time intervals (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent immediately denatures the metabolic enzymes and precipitates proteins, instantly halting the reaction.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the logarithmic disappearance of the parent compound.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect electrophilic intermediates (e.g., paraquinoneimines from N-linked pyrazoles). Causality & Validation: Glutathione (GSH) acts as a surrogate nucleophile for cellular proteins. Quantifying GSH adducts directly predicts downstream hepatotoxicity risks.

Step-by-Step Workflow:

  • Incubation : Combine the test compound (10 µM), liver microsomes (1 mg/mL), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation : Add NADPH (1 mM) and incubate at 37°C for 60 minutes.

  • Quenching : Terminate the reaction with cold acetonitrile as described above.

  • Detection : Analyze the supernatant via High-Resolution Mass Spectrometry (LC-HRMS). Scan for the neutral loss of 129 Da (characteristic of GSH adduct fragmentation) and identify mass shifts corresponding to the parent compound + [O] + GSH (+305 Da).

Visualizing the Experimental Workflow

workflow Start Compound Incubation (10 µM Test Cmpd) Microsomes Add Liver Microsomes (1 mg/mL) + NADPH Start->Microsomes Split Split Workflow Microsomes->Split Path1 Phase I Stability Split->Path1 Path2 Reactive Metabolite Trapping Split->Path2 Quench1 Quench at 0, 15, 30, 60 min (Cold Acetonitrile) Path1->Quench1 LCMS1 LC-MS/MS Analysis (Parent Disappearance) Quench1->LCMS1 Calc Calculate CL_int & t1/2 LCMS1->Calc GSH Add 5 mM GSH Incubate 60 min Path2->GSH LCMS2 LC-HRMS Analysis (Mass Shift Detection) GSH->LCMS2 ID Quantify GSH Adducts (%) LCMS2->ID

Dual experimental workflow for assessing intrinsic clearance and reactive metabolite formation.

References

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Pyrazole-Morpholine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromophoric Landscape of Pyrazole-Morpholine Scaffolds

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, conjugates of pyrazole and morpholine are of significant interest due to their broad spectrum of pharmacological activities.[1][2] Pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore, while the morpholine ring is often incorporated to improve physicochemical and metabolic properties, such as aqueous solubility and metabolic stability.[1]

The characterization of these novel molecular entities relies on a suite of analytical techniques, with UV-Visible (UV-Vis) spectroscopy being a fundamental first step. This technique provides critical insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. For drug development professionals, understanding the UV-Vis absorption profile is crucial for quality control, stability testing, and elucidating structure-activity relationships.

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for pyrazole-morpholine conjugates, grounded in experimental data. We will explore the underlying electronic principles, analyze how structural modifications influence the absorption spectra, and provide a robust experimental protocol for obtaining reliable measurements in your own laboratory.

Fundamentals of Electronic Transitions in Heterocyclic Systems

The UV-Vis absorption of a pyrazole-morpholine conjugate is governed by its chromophores—the parts of the molecule responsible for absorbing light.[3] In these systems, the primary chromophore is the extended conjugated system formed by the pyrazole ring and any attached aromatic substituents. The lone pairs of electrons on the nitrogen and oxygen atoms of the pyrazole and morpholine rings, respectively, can also participate in electronic transitions.

The two principal types of transitions observed are:

  • π → π* (pi to pi-star) transitions: These occur in molecules with conjugated systems (alternating single and double bonds). An electron from a bonding π orbital is excited to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands.[4]

  • n → π* (n to pi-star) transitions: An electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, is promoted to an antibonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.[3]

The position (λmax) and intensity of these absorption bands are highly sensitive to the molecule's chemical environment, including the polarity of the solvent and the electronic nature of its substituents.

Comparative Analysis of UV-Vis Absorption Maxima

The core difference between these molecules lies in the substituent at the 5-position of the pyrazoline ring: Compound 1 (IPH) possesses an electron-donating isopropylphenyl group, while Compound 2 (DMH) features a strongly electron-donating N,N-dimethylbenzenamine group.[1][5]

Compound IDStructureSubstituent at C5Experimental λmax (nm)SolventReference
1 (IPH) 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine4-isopropylphenyl300Not Specified[5]
2 (DMH) 4-(4,5-dihydro-3-(4-morpholinophenyl)-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine4-(dimethylamino)phenyl359Not Specified[6]
Analysis of Substituent Effects

The significant 59 nm bathochromic shift (red shift) observed in Compound 2 compared to Compound 1 is a direct consequence of the electronic properties of the substituents.

  • Compound 1 (IPH): The isopropyl group on the phenyl ring is a weak electron-donating group (EDG) through an inductive effect. This results in a moderate extension of the conjugated system, leading to a λmax of 300 nm.[5]

  • Compound 2 (DMH): The N,N-dimethylamino group is a very strong electron-donating group due to the resonance effect of the nitrogen lone pair with the aromatic ring. This creates a powerful "push-pull" system across the molecule, where electron density is pushed from the dimethylamino group, through the conjugated pyrazoline system, towards the morpholinophenyl moiety. This extended delocalization significantly lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in the absorption of lower-energy (longer wavelength) light at 359 nm.[6] This phenomenon is characteristic of an intramolecular charge transfer (ICT) transition.

This comparison clearly demonstrates that the UV-Vis absorption maximum of pyrazole-morpholine conjugates can be effectively tuned by modifying the electronic nature of the substituents on the aromatic rings.

Experimental Protocol: Measurement of UV-Vis Absorption

This section provides a self-validating, step-by-step protocol for accurately measuring the UV-Vis spectrum of a pyrazole-morpholine conjugate. The causality behind each step is explained to ensure robust and reproducible results.

Instrumentation and Materials
  • Instrument: A dual-beam UV-Vis spectrophotometer. A dual-beam instrument is preferred as it corrects for solvent absorbance in real-time.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential as glass absorbs significantly below 340 nm.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as solvent polarity can influence λmax. For consistency, the same solvent should be used for all comparative measurements.

  • Analyte: Pyrazole-morpholine conjugate sample, accurately weighed.

Step-by-Step Methodology
  • Solution Preparation (e.g., 10⁻⁵ M):

    • Rationale: The concentration must be optimized to yield an absorbance in the linear range of the instrument, typically between 0.1 and 1.0.

    • a. Prepare a 10⁻³ M stock solution by accurately weighing the required amount of the compound and dissolving it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask.

    • b. Perform a serial dilution. For instance, dilute 1 mL of the 10⁻³ M stock solution to 100 mL with the same solvent in another volumetric flask to obtain a final concentration of 10⁻⁵ M.

  • Instrument Setup and Baseline Correction:

    • Rationale: A baseline correction electronically subtracts the absorbance of the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.

    • a. Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20-30 minutes for stabilization.

    • b. Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Ensure the cuvettes are clean and handled only on the frosted sides.

    • c. Place the cuvettes in their respective holders in the instrument.

    • d. Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement:

    • Rationale: Acquiring the spectrum of the analyte under the same conditions as the baseline.

    • a. Remove the sample cuvette, empty the solvent, and rinse it a few times with a small amount of the prepared analyte solution.

    • b. Fill the sample cuvette with the analyte solution.

    • c. Place it back into the sample holder. Do not disturb the reference cuvette.

    • d. Initiate the sample scan.

  • Data Analysis:

    • Rationale: Identifying the wavelength of maximum absorbance.

    • a. Once the scan is complete, use the instrument's software to identify the peak(s) in the spectrum.

    • b. Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Visualizing Structure-Absorption Relationships

The following diagram illustrates the fundamental pyrazole-morpholine scaffold and how different classes of substituents can predictably alter the UV-Vis absorption maximum.

G cluster_core Core Pyrazole-Morpholine Scaffold cluster_effects Substituent Effects on λmax Core Pyrazole-Morpholine Backbone UV_Vis Base λmax Core->UV_Vis Exhibits EDG Electron-Donating Group (EDG) (e.g., -NMe₂, -OR, -Alkyl) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃) RedShift Bathochromic Shift (Red Shift, Longer λmax) EDG->RedShift Causes (Increased Conjugation) BlueShift Hypsochromic Shift (Blue Shift, Shorter λmax) EWG->BlueShift Causes (Decreased Conjugation)

Caption: Substituent effects on the UV-Vis absorption maximum of pyrazole-morpholine conjugates.

Conclusion

The UV-Vis absorption properties of pyrazole-morpholine conjugates are intrinsically linked to their molecular structure. As demonstrated by experimental data, the λmax can be significantly modulated by the electronic nature of substituents on appended aromatic rings. Strong electron-donating groups, such as N,N-dimethylamino, can induce a substantial bathochromic shift by creating an extended intramolecular charge transfer system. This guide provides researchers and drug developers with the foundational knowledge to interpret the UV-Vis spectra of these important heterocyclic compounds, a critical step in their characterization and development pipeline. The provided protocol ensures that such data can be acquired with high fidelity, enabling robust structure-property relationship studies.

References

  • Bavani, C., Kishore, G., & Xavier, S. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. Asian Journal of Chemistry, 37(9), 2141-2154. Available at: [Link]

  • Bavani, C., Kishore, G., & Xavier, S. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. ResearchGate. Available at: [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • Bavani, C., et al. (2025, August 4). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • ResearchGate. (2026, February 9). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Available at: [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. Available at: [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available at: [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Available at: [Link]

  • Fiveable. (2026, March 4). UV-visible spectroscopy and electronic transitions. Available at: [Link]

  • Physical Chemistry Research. (2020, December 22). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Available at: [Link]

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Safety Operating Guide

Navigating the Handling of 4-(1H-Pyrazol-1-ylmethyl)morpholine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(1H-Pyrazol-1-ylmethyl)morpholine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The recommendations herein are based on a conservative approach, extrapolating from the known hazardous properties of its core structural components: pyrazole and morpholine.

Hazard Analysis: A Composite of Pyrazole and Morpholine Risks

A comprehensive understanding of the potential hazards of 4-(1H-Pyrazol-1-ylmethyl)morpholine is paramount for safe handling. In the absence of specific toxicological data for this compound, we must consider the risks associated with its constituent moieties:

  • Pyrazole Moiety: Pyrazole and its derivatives can be harmful if swallowed or in contact with skin, causing skin irritation and serious eye damage.[1] Some pyrazole compounds have been shown to cause damage to organs through prolonged or repeated exposure. It is also important to handle pyrazole-containing compounds in a well-ventilated area to avoid inhalation.[1][2]

  • Morpholine Moiety: Morpholine is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin.[3][4] It is known to cause severe skin burns and serious eye damage.[3][4] Due to its corrosive nature, all contact with skin and eyes should be strictly avoided.[3]

Given these properties, 4-(1H-Pyrazol-1-ylmethyl)morpholine should be treated as a hazardous substance, requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-(1H-Pyrazol-1-ylmethyl)morpholine. The following table outlines the minimum required PPE, with the rationale rooted in preventing exposure to the hazards identified above.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[5][6]To protect against splashes and vapors that can cause severe eye damage, a known hazard of the morpholine component.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5][6]To prevent skin contact with the potentially corrosive and toxic compound. Inspect gloves for any signs of degradation before each use.[6]
Body Protection Flame-resistant lab coat.[5]To protect against chemical splashes and potential fire hazards associated with the morpholine moiety.[3]
Footwear Closed-toed shoes.[5]To protect feet from accidental spills.
Respiratory Protection To be used in a well-ventilated chemical fume hood.[5][6]To prevent the inhalation of potentially harmful vapors. If a fume hood is unavailable or ventilation is inadequate, a NIOSH- or CEN-certified respirator with organic vapor cartridges should be used.[2][6]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize risk throughout the lifecycle of handling 4-(1H-Pyrazol-1-ylmethyl)morpholine in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.[5] The container should be kept tightly closed.[2][4]

Handling and Use

All handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Transfer Compound in Fume Hood B->C D Weigh and Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Store Waste in Designated Area G->H

Caption: Workflow for Handling 4-(1H-Pyrazol-1-ylmethyl)morpholine.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[5]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5][7]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If flammable vapors are a concern, remove all ignition sources.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

The proper disposal of waste containing 4-(1H-Pyrazol-1-ylmethyl)morpholine is critical for laboratory safety and environmental protection.

Disposal Protocol:

A Segregate Waste (Solid & Liquid) B Use Designated, Labeled Hazardous Waste Container A->B C Store Waste Container in a Cool, Dry, Ventilated Area B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Complete all Necessary Waste Manifests D->E

Caption: Hazardous Waste Disposal Workflow.

  • Waste Segregation: All solid and liquid waste must be collected in a dedicated and clearly labeled hazardous waste container.[5][9] The container should be made of a compatible material, such as high-density polyethylene.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-(1H-Pyrazol-1-ylmethyl)morpholine".[5]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][5] Secondary containment should be used to prevent the spread of material in case of a leak.[5]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[6] Contact your institution's EHS department for specific guidance and to arrange for pickup by a licensed hazardous waste disposal company.[7]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

By adhering to these stringent safety protocols, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of reliable and reproducible scientific discovery.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Pyrazole - AK Scientific, Inc. (n.d.).
  • Personal protective equipment for handling Morpholine oleate - Benchchem. (n.d.).
  • Morpholine. (n.d.).
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Hazardous substance assessment – Morpholine - Canada.ca. (2025, December 19).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine (HSG 92, 1995) - INCHEM. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 06).
  • Hazardous Substance Fact Sheet - NJ.gov. (2009, May).
  • Safety Data Sheet - AA BLOCKS INC. (n.d.).
  • Morpholine - IDLH | NIOSH - CDC. (n.d.).
  • MORPHOLINE - CAMEO Chemicals - NOAA. (n.d.).
  • Safety Data Sheet - TargetMol. (2026, March 02).
  • SAFETY DATA SHEET - ThermoFisher. (2025, December 21).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, January 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 27).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.